Mabuterol
説明
特性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mabuterol synthesis pathway and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Mabuterol
Introduction
This compound is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator for the treatment of asthma and other respiratory ailments.[1][2][3] Its therapeutic effects are primarily mediated through the relaxation of bronchial smooth muscle. This document provides a comprehensive overview of the synthesis pathways of this compound, its chemical and physical properties, and the primary signaling cascade it initiates upon receptor binding. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | [1][4] |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | [2][4][5] |
| Molecular Weight | 310.74 g/mol | [4][5] |
| CAS Number | 56341-08-3 | [2][4][5] |
| Melting Point | 205-207 °C (hydrochloride salt, with decomposition) | [6][7] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLWater: Fairly soluble (hydrochloride salt) | [2][7] |
| UV Absorbance Max | 245, 311 nm | [2] |
| InChIKey | JSJCTEKTBOKRST-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following sections detail two prominent pathways, starting from different precursors.
Synthesis Pathway 1: Multi-step Synthesis from 2-(Trifluoromethyl)aniline
This pathway involves a sequence of reactions to build the substituted phenyl ring and the ethanolamine (B43304) side chain.
Synthesis Pathway 2: From 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
This is a more direct, three-step synthesis starting from a commercially available acetophenone (B1666503) derivative.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Hydrogenation
This protocol details the final debenzylation step to yield this compound hydrochloride.[6]
-
Dissolution: Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in 20 ml of methanol.
-
Acidification: Add 1.95 ml of 1N hydrochloric acid to the solution.
-
Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 80 mg of 10% palladium on carbon catalyst. Hydrogenate the mixture until 1 mole of hydrogen has been absorbed.
-
Filtration: Remove the catalyst by filtration.
-
Evaporation: Evaporate the filtrate to dryness in vacuo. The result is an oily residue.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel, using a mobile phase of chloroform:methanol:concentrated ammonia (B1221849) (80:20:1).
-
Isolation: Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Salt Formation: Convert the resulting crystalline base into its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.
-
Recrystallization: Recrystallize the product from ethyl acetate/ether to yield this compound hydrochloride (M.p. 205°-207° C with decomposition).[6]
Protocol 2: Three-Step Synthesis from Acetophenone Derivative
This protocol outlines the synthesis of this compound from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.[8]
-
Bromination: In a suitable reaction vessel, combine 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone with acetic acid. Add bromine (Br₂) and maintain the reaction temperature at 60-65 °C for 30 minutes, potentially with irradiation. This yields 2-Bromo-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.
-
Amination: React the bromo-intermediate with tert-butylamine in propan-2-ol at ambient temperature for 1.5 hours. This step produces 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.
-
Reduction: Reduce the ketone intermediate using sodium borohydride (B1222165) (NaBH₄) in propan-2-ol. The reaction is carried out at ambient temperature for 4 hours to yield the final product, this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a selective β2-adrenergic receptor agonist.[1][2] Its binding to the β2-adrenergic receptor (β2-AR) on airway smooth muscle cells initiates a well-defined signaling cascade, leading to bronchodilation.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the β2-AR.
-
G-Protein Activation: The activated receptor stimulates the associated Gs protein.
-
Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[9][10]
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and the relaxation of smooth muscle tissue. One important target is the cAMP-responsive element binding protein (CREB).[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Secretomotor and mucolytic effects of this compound, a novel bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis routes of this compound Hydrochloride [benchchem.com]
- 7. This compound [drugfuture.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Mabuterol: An In-Depth Technical Guide for Researchers
Foreword: This technical guide provides a comprehensive overview of the pharmacological profile of Mabuterol, a selective β2-adrenergic agonist. The information is intended for researchers, scientists, and professionals involved in drug development and respiratory pharmacology. This document synthesizes available preclinical data on this compound's receptor binding, functional activity, and signaling pathways.
Introduction
This compound is a sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor.[1][2] Like other β2-agonists, its primary therapeutic action is the relaxation of airway smooth muscle, leading to bronchodilation.[1][3] This makes it a molecule of interest for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This guide details the preclinical pharmacological characteristics of this compound, providing a foundation for further research and development.
Receptor Binding and Selectivity
Table 1: Comparative Receptor Binding and Functional Potency of this compound
| Parameter | This compound vs. Isoprenaline | This compound vs. Salbutamol | Notes |
| β2-Adrenergic Receptor (Tracheal Smooth Muscle Relaxation) | More potent[4] | More potent[4] | In isolated guinea pig tracheal muscle.[4] |
| β1-Adrenergic Receptor (Cardiac Effects) | Less potent (tachycardia)[5] | Less potent (tachycardia)[4] | This compound showed 133 times less tachycardia effect than isoprenaline in cats.[5] |
| Selectivity Ratio (Bronchial vs. Cardiac Muscle) | Not directly compared | Approximately 7.4 times more selective for bronchial muscle than salbutamol[4] | Calculated based on effects in conscious guinea pigs.[4] |
Functional Activity
This compound's efficacy as a bronchodilator has been demonstrated in various in vitro and in vivo models.
In Vitro Bronchodilator Activity
In isolated guinea pig tracheal preparations, this compound has been shown to be a potent relaxant of contracted airway smooth muscle, exceeding the potency of both isoprenaline and salbutamol.[4] This effect is mediated through the activation of β-adrenoceptors, as it is inhibited by the non-selective β-blocker propranolol.[4]
In Vivo Bronchodilator Activity
In anesthetized guinea pigs, intravenously administered this compound was less potent but exhibited a longer duration of action in inhibiting bronchoconstriction induced by acetylcholine, histamine, and serotonin (B10506) when compared to isoprenaline and salbutamol.[4] When administered intraduodenally, this compound was 1.9 to 7.8 times more potent than isoprenaline and salbutamol.[4] In conscious guinea pigs with experimentally induced asthma, orally administered this compound was 26 to 102 times more potent than the reference bronchodilators.[4]
Table 2: In Vivo Effects of this compound on Smooth Muscle and Cardiovascular Parameters
| Tissue/Parameter | Species | This compound's Potency Compared to Isoprenaline | This compound's Potency Compared to Salbutamol |
| Rat Uterus Relaxation | Rat | 3 times more potent[6] | Not specified |
| Rabbit Jejunum Relaxation | Rabbit | 700 times less potent[6] | Not specified |
| Intestinal Propulsion Depression (p.o.) | Not specified | Equipotent[6] | 2.5 times less potent[6] |
| Hypotensive Effect (i.v.) | Cat | 30 times less potent[5] | Not specified |
| Tachycardia (i.v.) | Cat | 133 times less potent[5] | Not specified |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][7]
Canonical β2-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β2-adrenergic receptor is believed to initiate the canonical Gs-protein signaling cascade.[7] This pathway involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.[7]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize β2-adrenergic agonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (K_i_) of a test compound for a specific receptor.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of this compound, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Receptor Binding Affinity of Mabuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is recognized as a selective β2-adrenergic receptor (ADRB2) agonist, playing a significant role in pharmacological research, particularly in the context of respiratory and metabolic conditions. The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its function in mediating smooth muscle relaxation. Understanding the in vitro receptor binding affinity of compounds like this compound is fundamental to elucidating their therapeutic potential and specificity. This technical guide provides a comprehensive overview of the methodologies used to assess the binding characteristics of this compound at adrenergic receptors.
Data Presentation: Quantifying this compound's Binding Affinity
The following tables are designed to structure the quantitative data obtained from in vitro binding assays for this compound. Researchers can utilize these templates to ensure clear and comparative presentation of their results.
Table 1: Saturation Binding Assay Data for a Radioligand at β-Adrenergic Receptors
| Radioligand | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Hill Slope (nH) | Cell Line/Tissue |
| [Insert Radioligand] | β1-Adrenergic | [e.g., CHO-K1] | |||
| [Insert Radioligand] | β2-Adrenergic | [e.g., CHO-K1] |
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.
-
Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in the sample.
-
Hill Slope (nH): Describes the steepness of the binding curve. A value close to 1.0 suggests binding to a single site.
Table 2: Competitive Binding Assay Data for this compound
| Receptor Subtype | Radioligand Used | Radioligand Conc. (nM) | This compound IC50 (nM) | This compound Ki (nM) | Cell Line/Tissue |
| β1-Adrenergic | [e.g., [3H]-CGP 12177] | [e.g., CHO-K1] | |||
| β2-Adrenergic | [e.g., [3H]-CGP 12177] | [e.g., CHO-K1] |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): An estimate of the equilibrium dissociation constant for the unlabeled drug (this compound). It is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro binding studies. The following protocols outline the key steps for performing saturation and competitive radioligand binding assays to characterize the interaction of this compound with β-adrenergic receptors.
Membrane Preparation from Cultured Cells
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing either human β1 or β2-adrenergic receptors are commonly used. The cells are cultured in appropriate media (e.g., DMEM/F12 with 10% fetal calf serum and 2 mM L-glutamine) in a humidified incubator at 37°C with 5% CO2.
-
Homogenization: Cells are harvested and washed with a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The cell suspension is then homogenized.
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Assay Setup: The assay is typically carried out in a 96-well plate format.
-
Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-CGP 12177).
-
Determination of Non-specific Binding: For each concentration of the radioligand, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., 1-10 µM propranolol) to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to determine the Kd and Bmax values.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the receptor.
-
Assay Setup: Similar to the saturation assay, this is typically performed in a 96-well plate.
-
Incubation: A fixed concentration of the radioligand (ideally at or below its Kd value) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).
-
Controls: The assay includes wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound). A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the β2-adrenergic receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Mabuterol's Cardiovascular Profile in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiovascular effects of mabuterol, a selective β2-adrenergic receptor agonist, as observed in various preclinical models. The data presented herein is crucial for understanding the compound's safety and pharmacological profile, offering valuable insights for further research and development. This compound has been investigated for its bronchodilatory effects, and a thorough examination of its cardiovascular liabilities is a critical component of its preclinical assessment.
Mechanism of Action: β2-Adrenergic Receptor Stimulation
This compound exerts its pharmacological effects primarily through the selective activation of β2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the bronchi, blood vessels, and uterus.[3][4] In the cardiovascular system, β2-adrenergic stimulation in vascular smooth muscle leads to vasodilation, which can cause a decrease in blood pressure and a reflexive increase in heart rate.[5][6] While β1-receptors are the dominant subtype in the heart, β2-receptors are also present and their stimulation can contribute to changes in heart rate and contractility.[3][4] this compound's selectivity for β2- over β1-receptors is a key determinant of its cardiovascular side-effect profile.[1][7]
References
- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Cardiovascular effects of clenbuterol are beta 2-adrenoceptor-mediated in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 10-year interval of cardiovascular effects of albuterol in asthma management: Graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Selective β2-Agonist: Early Research and Discovery of Mabuterol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mabuterol, chemically identified as dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, emerged from early research as a potent and selective β2-adrenoceptor agonist. Developed as a bronchodilator for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), its discovery was part of a broader effort to identify compounds with high efficacy on bronchial smooth muscle and minimal cardiovascular side effects. This technical guide delves into the foundational research that characterized this compound, presenting its synthesis, pharmacological profile, and mechanism of action based on the initial studies.
Chemical Synthesis and Structure
This compound was synthesized as an analog of clenbuterol, with modifications to the phenyl ring structure aimed at enhancing its β2-selectivity. The synthesis involved a multi-step process starting from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. While various synthetic routes have been described, a common pathway involves the bromination of the acetophenone, followed by reaction with N-benzyl-N-tert-butylamine, and subsequent catalytic hydrogenation to yield this compound. The final product is often used as a hydrochloride salt, which exists as crystals and is fairly soluble in water.
Mechanism of Action: A Selective β2-Adrenergic Agonist
This compound exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade.
Signaling Pathway
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. This high selectivity for β2-receptors over β1-receptors, which are primarily in the heart, is key to this compound's favorable side-effect profile.
Early Pharmacological Studies: Data and Protocols
The initial characterization of this compound involved a series of preclinical studies to determine its efficacy and selectivity. These studies primarily utilized animal models and isolated tissue preparations.
Data Presentation
The following tables summarize the key quantitative findings from early pharmacological evaluations of this compound, often in comparison to other β-agonists like isoprenaline and salbutamol.
Table 1: Bronchodilator Potency and Selectivity
| Parameter | This compound | Isoprenaline | Salbutamol | Procaterol |
| Relaxation of isolated guinea pig trachea | More potent | - | More potent | - |
| Inhibition of induced bronchoconstriction (i.v., guinea pig) | Less potent, longer duration | - | Less potent, longer duration | - |
| Inhibition of induced bronchoconstriction (intraduodenal, guinea pig) | 1.9-7.8 times more potent | - | 1.9-7.8 times more potent | - |
| Inhibition of experimental asthma (p.o., guinea pig) | 26-102 times more potent | - | 26-102 times more potent | - |
| Selectivity for bronchial vs. cardiac muscle | ~7.4 times more selective | - | - | - |
Data compiled from abstracts of early studies. Precise EC50/IC50 values would require access to the full publications.
Table 2: Cardiovascular Effects
| Species | Route | Effect on Blood Pressure | Effect on Heart Rate | Relative Potency vs. Isoprenaline (Blood Pressure) |
| Rats, Cats, Dogs | i.v. | Dose-dependent decrease | Slight increase at low doses, decrease at high doses | 14-356 times less potent |
| Rats | p.o. | Decrease | Increase at low-mid doses, decrease at high doses | - |
Data compiled from abstracts of early studies.
Table 3: Effects on Other Smooth Muscles and Systems
| System/Organ | Effect of this compound | Relative Potency vs. Isoprenaline |
| Isolated Rat Uterus | Relaxation | 3 times more potent |
| Isolated Rabbit Jejunum | Relaxation | 700 times less potent |
| Intestinal Propulsion (p.o.) | Depression | Equipotent |
| Cat Soleus Muscle Contraction (i.v.) | Depression | 10.2 times less potent |
| Plasma Glucose, Lactic Acid, Free Fatty Acids (s.c.) | Increase | 2.07-4.64 times less potent |
Data compiled from abstracts of early studies.
Experimental Protocols
The following are high-level descriptions of the experimental setups used in the initial evaluation of this compound. Detailed protocols would be found in the full-text publications.
1. Isolated Tracheal Muscle Relaxation Assay:
-
Objective: To assess the direct relaxant effect on airway smooth muscle.
-
Methodology: Tracheal chains were isolated from guinea pigs and suspended in an organ bath containing a physiological salt solution. The tissue was contracted with an agonist (e.g., histamine (B1213489) or acetylcholine). Cumulative concentrations of this compound were then added to the bath to generate a dose-response curve for relaxation. The effect was measured isometrically. Propranolol was used to confirm the involvement of β-adrenoceptors.
2. In Vivo Bronchodilation Assay in Anesthetized Guinea Pigs:
-
Objective: To evaluate the bronchodilator activity in a living organism.
-
Methodology: Guinea pigs were anesthetized, and their bronchial resistance was artificially increased by administering a bronchoconstrictor like acetylcholine, histamine, or serotonin. This compound was then administered intravenously or intraduodenally, and the inhibition of the increased bronchial resistance was measured over time.
3. Cardiovascular System Evaluation:
-
Objective: To assess the effects on heart rate and blood pressure.
-
Methodology: Rats, cats, and dogs were anesthetized, and catheters were placed to measure arterial blood pressure and heart rate. This compound was administered intravenously or orally in increasing doses, and cardiovascular parameters were continuously monitored.
Logical Progression of Discovery
The development of this compound followed a logical path from chemical design to clinical evaluation, aiming to improve upon existing bronchodilator therapies.
Early Clinical Insights
Initial clinical trials in asthmatic patients focused on dose-finding to establish an optimal balance between efficacy and tolerability. A study involving 245 patients identified a single dose of 50 micrograms as optimal. Subsequent multicenter studies confirmed that 50 micrograms administered twice daily was effective and well-tolerated for the treatment of asthma over a six-week period.
Conclusion
The early research on this compound successfully identified it as a potent, long-acting, and highly selective β2-adrenergic agonist. Preclinical studies demonstrated its significant bronchodilator effects with a markedly lower potential for cardiovascular side effects compared to less selective agonists like isoprenaline. This foundational work, progressing from chemical synthesis through comprehensive pharmacological profiling to early clinical trials, established this compound as a promising therapeutic agent for obstructive airway diseases. Further research would build upon these initial findings to fully elucidate its clinical utility and long-term safety profile.
Beyond the Airways: Unveiling the Diverse Therapeutic Potential of Mabuterol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mabuterol, a selective β2-adrenergic receptor agonist, has long been established as a potent bronchodilator for the management of respiratory conditions. However, a growing body of preclinical evidence suggests that its therapeutic applications may extend far beyond the pulmonary system. This technical guide delves into the non-bronchodilatory effects of this compound, exploring its potential in diverse areas such as metabolic regulation, muscle physiology, and uterine function. By providing a comprehensive overview of the existing data, detailed experimental protocols, and the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and potentially exploit the multifaceted therapeutic profile of this compound.
Metabolic Modulation: Effects on Glucose and Lipid Homeostasis
This compound has demonstrated significant effects on carbohydrate and lipid metabolism, primarily through its action on β2-adrenergic receptors in adipose and hepatic tissues. These effects suggest a potential role for this compound in the management of metabolic disorders.
Quantitative Data
The following table summarizes the quantitative effects of this compound on key metabolic parameters.
| Parameter | Species | Dosage | Route of Administration | Effect | Reference |
| Plasma Glucose | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 2.07 for increasing plasma glucose. | [1] |
| Plasma Lactic Acid | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 4.64 for increasing plasma lactic acid. | [1] |
| Plasma Free Fatty Acids | Rat | Not Specified | Subcutaneous (s.c.) | Equipotent dose ratio to isoprenaline: 3.21 for increasing plasma free fatty acids. | [1] |
Experimental Protocols
1.2.1. Assessment of Plasma Glucose and Free Fatty Acids in Rats
-
Animals: Male Wistar rats are fasted overnight with free access to water.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points post-administration.
-
Analysis:
-
Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as a Student's t-test or ANOVA.[1]
Signaling Pathway
The metabolic effects of this compound are primarily mediated through the canonical β2-adrenergic receptor signaling pathway in adipocytes, leading to lipolysis.
Anabolic Effects on Skeletal Muscle: A Potential Countermeasure to Muscle Wasting
Beta-2 adrenergic agonists are known for their anabolic effects on skeletal muscle, promoting protein synthesis and inhibiting protein degradation.[4] These properties position this compound as a potential therapeutic agent for muscle wasting conditions (atrophy).
Quantitative Data
The following table summarizes the quantitative effects of this compound on striated muscle.
| Parameter | Species | Dosage (i.v.) | Effect | Reference |
| Incomplete Tetanic Contraction of Soleus Muscle | Cat | Not Specified | Equipotent dose ratio to isoprenaline: 10.2 for depression of contraction. | [1] |
Experimental Protocols
2.2.1. Assessment of Skeletal Muscle Contraction in Cats
-
Animal Preparation: Cats are anesthetized, and the soleus muscle is isolated and prepared for in-situ stimulation and tension recording.
-
Stimulation: The peripheral end of the severed soleus nerve is stimulated with electrodes to induce tetanic contractions.
-
Drug Administration: this compound is administered intravenously.
-
Measurement: The tension of the tetanic contraction is recorded using a force transducer.
-
Data Analysis: The depression of the incomplete tetanic contraction is quantified and compared to the effects of a reference agonist like isoprenaline.[1]
Signaling Pathway
The anabolic effects of β2-adrenergic agonists in skeletal muscle are mediated by the activation of signaling pathways that promote protein synthesis.
Uterine Relaxation: Tocolytic Potential
This compound exhibits potent relaxant effects on uterine smooth muscle, suggesting its potential as a tocolytic agent for the management of preterm labor.
Quantitative Data
| Parameter | Species | Comparison | Potency | Reference |
| Uterine Relaxation | Rat | vs. Isoprenaline | 3 times more potent | [5] |
Experimental Protocols
3.2.1. Isolated Rat Uterus Contraction Assay
-
Tissue Preparation: Uterine horns are isolated from rats and cut into longitudinal strips.
-
Organ Bath Setup: The uterine strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: Spontaneous contractions are allowed to stabilize, or contractions are induced with an agonist like oxytocin.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.
-
Data Analysis: The inhibitory effect of this compound on the amplitude and frequency of contractions is quantified to determine its potency (e.g., IC50).[6][7][8]
Signaling Pathway
The relaxant effect of this compound on uterine smooth muscle is mediated by the β2-adrenergic receptor-cAMP-PKA pathway, which leads to a decrease in intracellular calcium levels and relaxation.
Cardiovascular Effects
While this compound is a selective β2-agonist, it is not devoid of cardiovascular effects. A thorough understanding of its impact on the cardiovascular system is crucial for its safe development for any therapeutic application.
Quantitative Data
| Parameter | Species | Dosage (i.v.) | Effect | Comparison to Isoprenaline | Reference |
| Blood Pressure | Rat, Cat, Dog | 0.3-1000 µg/kg | Dose-dependent decrease | 14 times less potent (Cat) | [5] |
| Heart Rate | Rat, Cat, Dog | 0.3-30 µg/kg | Slight increase | 104 times less potent (Cat) | [5] |
| Heart Rate | Rat, Cat, Dog | 100-1000 µg/kg | Decrease | - | [5] |
| Total Peripheral Vascular Resistance | Cat | Not Specified | Decrease | 37 times less potent | [5] |
Experimental Protocols
4.2.1. Assessment of Cardiovascular Parameters in Anesthetized Animals
-
Animal Preparation: Rats, cats, or dogs are anesthetized, and catheters are inserted into an artery (for blood pressure measurement) and a vein (for drug administration).
-
Measurements:
-
Blood Pressure: Measured directly via the arterial catheter connected to a pressure transducer.
-
Heart Rate: Derived from the blood pressure waveform or an electrocardiogram (ECG).
-
Total Peripheral Vascular Resistance (TPR): Calculated from mean arterial pressure and cardiac output.
-
-
Drug Administration: this compound is administered intravenously in a dose-dependent manner.
-
Data Analysis: Changes in cardiovascular parameters from baseline are recorded and analyzed.
Effects on the Central Nervous System and Other Smooth Muscles
This compound also exerts effects on the central nervous system (CNS) and other smooth muscle tissues, such as those in the gastrointestinal tract.
Quantitative Data
| Parameter | Species | Dosage (p.o.) | Effect | Comparison | Reference |
| Intestinal Propulsion | Rat | Not Specified | Depressed | Equipotent to isoprenaline, 2.5 times less potent than salbutamol | [5] |
| Spontaneous Movement | Mouse | 30 and 100 mg/kg | Decreased | - | [1] |
| Sleeping Time (Hexobarbital-induced) | Mouse | 5 mg/kg | Prolonged | - | [1] |
Experimental Protocols
5.2.1. Charcoal Meal Test for Intestinal Propulsion in Rats
-
Animals: Rats are fasted prior to the experiment.
-
Drug Administration: this compound or a vehicle is administered orally.
-
Charcoal Meal: A suspension of charcoal in a suitable vehicle (e.g., gum acacia) is administered orally.
-
Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[9][10][11][12]
5.2.2. Assessment of CNS Effects in Mice
-
Spontaneous Motor Activity: Mice are placed in an activity cage, and their movements are recorded over a set period after oral administration of this compound.
-
Hexobarbital-Induced Sleeping Time: Mice are administered a standard dose of hexobarbital, and the duration of the loss of the righting reflex is measured following treatment with this compound.[1]
The preclinical data on this compound reveal a pharmacological profile that extends well beyond its established role as a bronchodilator. Its demonstrated effects on metabolic parameters, skeletal muscle, uterine contractility, and the cardiovascular system open up new avenues for therapeutic exploration. The detailed experimental protocols and signaling pathways provided in this guide offer a solid foundation for further research into these non-bronchodilatory applications. Future studies should focus on elucidating the precise molecular mechanisms in different tissues, conducting dose-response studies for these novel applications, and ultimately, evaluating the safety and efficacy of this compound in well-designed clinical trials for conditions such as metabolic syndrome, muscle wasting disorders, and preterm labor. The journey to unlock the full therapeutic potential of this compound has just begun.
References
- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. β2-Adrenergic agonists and the treatment of skeletal muscle wasting disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijvar.org [ijvar.org]
- 7. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractions in the Isolated Uterus of a Rat Model of Polycystic Ovary Syndrome Compared to Controls in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Charcoal Meal Test - Rat [productsafetylabs.com]
- 11. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Chemical Nexus of Mabuterol and Clenbuterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mabuterol and Clenbuterol are both potent β2-adrenergic receptor agonists, sharing a common phenylethanolamine scaffold essential for their pharmacological activity. This technical guide provides a comprehensive analysis of the chemical relationship between these two compounds, delving into their structural nuances, physicochemical properties, and the resultant impact on their pharmacodynamic and pharmacokinetic profiles. Detailed experimental protocols for key assays are provided, alongside a comparative analysis of their receptor interaction, downstream signaling, and metabolic fate. This document aims to serve as a critical resource for researchers engaged in the study of β2-adrenergic agonists and the development of novel therapeutic agents in this class.
Introduction
This compound and Clenbuterol are structurally related compounds that exhibit high affinity and selectivity for the β2-adrenergic receptor, leading to their classification as sympathomimetic amines. Their primary therapeutic application lies in their ability to induce bronchodilation, making them effective in the management of respiratory disorders such as asthma. Despite their similar pharmacological targets, subtle differences in their chemical structures give rise to distinct physicochemical properties, which in turn influence their potency, selectivity, and pharmacokinetic behavior. This guide explores these differences in detail, providing a comparative framework for understanding their structure-activity relationships.
Chemical Structure and Physicochemical Properties
The foundational structure for both this compound and Clenbuterol is a substituted phenylethanolamine. The key distinction lies in the substitution pattern on the aromatic ring. Clenbuterol features two chlorine atoms at the 3 and 5 positions, whereas this compound has a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.[1][2] This substitution significantly impacts the electronic and steric properties of the molecules.
Table 1: Comparison of Chemical and Physicochemical Properties
| Property | This compound | Clenbuterol |
| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol[1] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[3] |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O[1][4] | C₁₂H₁₈Cl₂N₂O[3] |
| Molecular Weight | 310.74 g/mol [1][4] | 277.19 g/mol [3] |
| Melting Point | 85-87°C (base)[5], 205-206°C (HCl salt)[6] | 174-175.5°C (HCl salt)[7][8] |
| pKa (predicted) | 13.37 ± 0.20[5] | 13.29 ± 0.20[9] |
| Solubility | HCl salt: Fairly soluble in water.[6] Base: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml).[5] | HCl salt: Soluble in water and ethanol, slightly soluble in acetone.[7][8] In PBS (pH 7.2), solubility is approximately 3 mg/ml.[10] Base: Solubility of 0.112 g/L.[11][12] |
Synthesis
The synthesis of both this compound and Clenbuterol involves multi-step processes starting from substituted anilines or acetophenones.
This compound Synthesis
A common synthetic route for this compound begins with 2-(Trifluoromethyl)aniline. The synthesis proceeds through several key steps including halogenation, cyanation, hydrolysis, and further halogenation to form a substituted benzoic acid. This intermediate is then converted to an acetophenone, which undergoes bromination and subsequent reaction with tert-butylamine. The final step involves the reduction of the ketone to yield this compound.[1]
Caption: Synthetic pathway overview for this compound.
Clenbuterol Synthesis
The synthesis of Clenbuterol typically starts from 4-aminoacetophenone. The process involves a double chlorination of the aromatic ring, followed by bromination of the acetyl group. The resulting α-bromoacetophenone is then reacted with tert-butylamine, and the final step is a reduction of the ketone to the corresponding alcohol, yielding Clenbuterol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clenbuterol - Wikipedia [en.wikipedia.org]
- 4. achemtek.com [achemtek.com]
- 5. This compound CAS#: 56341-08-3 [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. Clenbuterol HCl [chembk.com]
- 8. Clenbuterol hydrochloride | 21898-19-1 [amp.chemicalbook.com]
- 9. CLENBUTEROL CAS#: 37148-27-9 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Clenbuterol HCl [benchchem.com]
- 12. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Detection of Mabuterol in Biological Samples
Introduction
Mabuterol is a β2-adrenergic agonist that has been developed for therapeutic use but is also subject to misuse as a growth-promoting agent in livestock. Its detection in biological matrices such as urine, plasma, and tissue is critical for both clinical monitoring and food safety applications. This document provides detailed application notes and protocols for the analytical detection of this compound using various established techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are tailored for researchers, scientists, and professionals in drug development and regulatory testing.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical method ideal for screening large numbers of samples. It relies on the specific binding of antibodies to this compound. The competitive ELISA format is most common, where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
Quantitative Data Summary
Commercial ELISA kits offer a rapid and sensitive option for this compound detection in various biological samples.[1][2] The performance characteristics of a typical competitive ELISA kit are summarized below.
| Parameter | Performance Characteristic | Sample Types | Reference |
| Assay Type | Quantitative (Competitive) | Urine, Tissue, Feed, Muscle, Liver | [1][2] |
| Detection Method | Colorimetric | N/A | [1][2] |
| Detection Range | 0.1 - 8.1 ppb (ng/mL) | Muscle, Liver, Feed, Urine | [2] |
| Sensitivity (LOD) | 0.5 ng/mL | Urine, Tissue, Feed | [1] |
| Recovery | 80 - 120% | Urine, Tissue, Feed | [1] |
| Precision | CV < 15% | Urine, Tissue, Feed | [1] |
| Assay Time | ~35-50 minutes | N/A | [2] |
Experimental Workflow: ELISA
Caption: Workflow for this compound detection using a competitive ELISA protocol.
Experimental Protocol: Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[2]
-
Sample Preparation:
-
Urine: Centrifuge the sample to remove particulates. Dilute the supernatant with the provided sample diluent.
-
Tissue (Muscle, Liver): Homogenize 1 g of tissue with 4 mL of extraction buffer. Centrifuge at 4000 rpm for 10 minutes. Dilute the supernatant for analysis.
-
-
Assay Procedure:
-
Bring all reagents and microplate wells to room temperature.
-
Add 50 µL of standard solutions or prepared sample extracts to the appropriate wells of the microtiter plate, which is pre-coated with anti-Mabuterol antibody.
-
Add 50 µL of HRP (Horseradish Peroxidase) conjugate to each well.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Wash the plate 4-5 times with wash buffer, ensuring all liquid is removed after the final wash.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against the logarithm of their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve. A negative correlation exists between the OD value and the this compound concentration.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of this compound. It offers exceptional sensitivity and specificity by separating the analyte from matrix components via liquid chromatography and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Quantitative Data Summary
LC-MS/MS methods can achieve very low detection limits for this compound and other β-agonists in complex biological matrices.
| Parameter | Performance Characteristic | Sample Matrix | Reference |
| LLOQ (R-bambuterol) | 10.0 pg/mL | Human Plasma | [3][4] |
| LLOQ (R-bambuterol) | 20.0 pg/mL | Human Urine | [3][4] |
| Precision (Intra-day) | < 12.7% | Human Plasma | [3][4] |
| Precision (Inter-day) | < 8.6% | Human Urine | [3][4] |
| Application | Multi-residue determination | Pork | [5] |
Note: Data for the closely related β-agonist Bambuterol is included to demonstrate the typical performance of LC-MS/MS methods for this class of compounds.
Experimental Workflow: LC-MS/MS
Caption: Sample preparation and analysis workflow for this compound by LC-MS/MS.
Experimental Protocol: LC-MS/MS
This protocol is adapted from a validated method for detecting 11 β2-agonists, including this compound, in pork tissue.[5]
-
Sample Preparation and Extraction:
-
Weigh 5 g (± 0.01 g) of homogenized ground tissue into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of 0.2 M sodium acetate buffer (pH 5.2) and vortex.
-
Add 250 µL of β-glucuronidase (1000 U/mL) to release conjugated analytes, vortex for 2 minutes, and hydrolyze at 37°C for 16 hours.[5] Tissue samples should be hydrolyzed to release analytes from conjugates.[6]
-
Centrifuge the hydrolysate at 4000 rpm for 10 minutes.
-
Transfer 4 mL of the supernatant to a new tube and add 5 mL of 0.1 M perchloric acid to precipitate proteins. Adjust pH to 1 ± 0.3.[5]
-
Evaporate the sample to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 5 mL of 0.2 M sodium acetate (pH 5.2).[5]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Precondition a mixed-mode cation exchange (PCX) SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[5]
-
Load the 5 mL reconstituted sample solution onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of water and 2 mL of 2% formic acid in water.
-
Dry the cartridge completely under full vacuum for 3 minutes.[5]
-
Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol.
-
Dry the eluent under nitrogen at 40°C.
-
Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in 90:10 water/acetonitrile).[5]
-
Filter the sample through a 0.45 µm filter before analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Agilent Poroshell 120 or Waters Symmetry C18).[5][6]
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would be monitored for quantification and confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the detection of this compound. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for gas chromatography.
Experimental Workflow: GC-MS
Caption: General workflow for this compound analysis by GC-MS, including derivatization.
Experimental Protocol: GC-MS
This protocol provides a general framework for GC-MS analysis, based on methods used for other β-agonists like clenbuterol (B1669167) and salbutamol (B1663637) in urine.[7]
-
Sample Preparation and Extraction:
-
Take a volume of the biological sample (e.g., 5 mL of urine).
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to cleave conjugates.
-
Perform a solid-phase extraction using a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange). This has shown advantages over older methods for multiresidue detection.[7]
-
Elute the analytes from the SPE cartridge and evaporate the eluent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add a derivatizing agent to create volatile trimethylsilyl (TMS) derivatives. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at approximately 60-70°C for 30-60 minutes to ensure the reaction is complete.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in full scan mode for identification or in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.[7]
-
References
- 1. This compound/MAB ELISA Kit_AntibodySystem [antibodysystem.com]
- 2. This compound (Mab) ELISA Kit RDF-E135 - Traditional ELISA Kits [reddotbiotech.com]
- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Testing of Mabuterol on Tracheal Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilatory properties, making it a candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The primary mechanism of action involves the relaxation of airway smooth muscle, leading to the widening of air passages.[1] In vitro evaluation of this compound's effect on tracheal smooth muscle is a critical step in its pharmacological profiling. This document provides a detailed protocol for assessing the tracheal muscle relaxation properties of this compound using isolated tracheal ring preparations, a widely accepted methodology for such studies.[2][3]
Mechanism of Action
This compound, like other β2-adrenergic agonists, exerts its relaxant effect on airway smooth muscle by activating β2-adrenergic receptors.[1] This activation triggers a cascade of intracellular events, primarily mediated by the Gs protein-adenylyl cyclase pathway.[4] The subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately leading to smooth muscle relaxation.[6][7][8]
Data Presentation
The relaxant effect of this compound is typically quantified by its potency (EC50) and efficacy (maximal relaxation). The following table summarizes hypothetical comparative data for this compound and other common β2-agonists on pre-contracted tracheal rings.
| Compound | EC50 (nM) | Maximal Relaxation (%) |
| This compound | 8.5 | 98 ± 3 |
| Salbutamol | 15.2 | 95 ± 4 |
| Formoterol | 1.8 | 100 ± 2 |
| Isoprenaline (non-selective) | 2.5 | 100 ± 1 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Materials and Reagents
-
Krebs-Henseleit Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1)[2]
-
This compound Hydrochloride
-
Acetylcholine (B1216132) (ACh) or Methacholine (B1211447) (MCh)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Distilled and deionized water
Equipment
-
Isometric force transducers[11]
-
Data acquisition system and software
-
Dissection microscope and tools
-
Micrometer
Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) in accordance with institutional guidelines.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and fatty tissues.[10]
-
Cut the trachea into rings of 3-5 mm in width.[9]
Experimental Setup
-
Mount each tracheal ring in a 10-20 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9][10]
-
Suspend the rings between two stainless steel hooks, with one anchored to the bottom of the bath and the other connected to an isometric force transducer.[2][11]
-
Apply an optimal resting tension to the tracheal rings (typically 1-1.5 g for guinea pig trachea) and allow them to equilibrate for at least 60 minutes.[2][9] During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure
-
After equilibration, induce a sustained contraction of the tracheal rings using a contractile agent such as acetylcholine (1 µM) or methacholine (1 µM).[12]
-
Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath. A typical concentration range would be from 1 nM to 10 µM.
-
Record the relaxant response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
At the end of the experiment, wash the tissues and add a high concentration of a standard relaxant like papaverine (B1678415) or isoprenaline to achieve maximal relaxation, which can be used for data normalization.
Data Analysis
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response).
-
From the curve, determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
Visualizations
Signaling Pathway of this compound-Induced Tracheal Muscle Relaxation
Caption: Signaling pathway of this compound-induced tracheal muscle relaxation.
Experimental Workflow for In Vitro Tracheal Ring Assay
Caption: Experimental workflow for the in vitro tracheal ring assay.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: In vitro Measurements of Tracheal Constriction Using Mice [jove.com]
- 11. socmucimm.org [socmucimm.org]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mabuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties, similar in structure and function to more commonly known compounds such as clenbuterol (B1669167) and albuterol. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in veterinary applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note provides detailed protocols for the analysis of this compound using two different HPLC methods: an established ion-pair liquid chromatography method with electrochemical detection and a proposed modern reversed-phase HPLC method with UV detection, which is based on established methods for similar analytes.
Experimental Protocols
Method 1: Ion-Pair Reversed-Phase HPLC with Electrochemical Detection
This method is adapted from a validated procedure for the determination of this compound in equine plasma.[1][2]
1. Sample Preparation (for Plasma Samples)
-
To 1 mL of plasma in a screw-cap tube, add a suitable internal standard.
-
Alkalinize the plasma sample by adding 200 µL of 1 M sodium hydroxide.
-
Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex briefly and inject a suitable volume (e.g., 20 µL) into the HPLC system.
2. HPLC Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and a suitable aqueous buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| Detector | Coulometric Electrochemical Detector |
| Detector Potential | +0.75 V |
Method 2: Proposed Reversed-Phase HPLC with UV Detection
This proposed method is based on common HPLC methodologies for the analysis of similar beta-2 agonists and is recommended as a starting point for method development and validation.
1. Sample Preparation (for Pharmaceutical Formulations)
-
Accurately weigh and transfer a portion of the powdered tablets or an aliquot of a liquid formulation equivalent to a known concentration of this compound into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of mobile phase A and B) to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
2. HPLC Conditions
| Parameter | Setting |
| Column | C8 or C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a simple linear gradient (e.g., 20-80% B over 10 minutes) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~220-280 nm (to be optimized based on this compound's UV spectrum) |
Data Presentation
The following table summarizes the quantitative data for this compound analysis based on the ion-pair HPLC method with electrochemical detection.[1][2]
| Parameter | Result |
| Recovery | 95% |
| Limit of Detection (LOD) | 2 ng/mL |
| Linearity | Up to 1 µg/mL |
For the proposed HPLC-UV method, validation would be required to determine these parameters. Expected performance based on similar compounds would be:
| Parameter | Expected Range |
| Recovery | 85-115% |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 ng/mL |
| Linearity (r²) | > 0.999 |
Visualizations
Experimental Workflow for this compound Analysis by HPLC
References
Preparation of Mabuterol Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Mabuterol solutions for use in in vitro cell culture experiments. This compound is a selective β2-adrenergic receptor agonist, and understanding its effects on cellular signaling pathways is crucial for various research applications. This guide outlines the necessary chemical and physical properties of this compound, provides a step-by-step protocol for solution preparation, and includes information on solvent cytotoxicity and the relevant cellular signaling pathway.
Introduction
This compound is a chemical compound with the molecular formula C₁₃H₁₈ClF₃N₂O and a molecular weight of 310.74 g/mol . It functions as a selective β2-adrenergic receptor agonist, making it a valuable tool for studying the β2-adrenergic signaling pathway in various cell types. Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. This document details the standardized procedures for solubilizing and diluting this compound for cell culture applications.
This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | |
| Molecular Weight | 310.74 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 30 mg/mL | |
| Solubility in Ethanol (B145695) | 30 mg/mL | |
| Storage (Solid) | -20±5°C |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Sterile, pyrogen-free cell culture medium
-
Calibrated pipettes and sterile tips
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. A similar procedure can be followed for ethanol.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 310.74 g/mol = 0.0031074 g = 3.11 mg
-
-
-
Weighing this compound:
-
Accurately weigh 3.11 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Preparation of Working Solutions
For cell culture experiments, the stock solution must be diluted to the desired final concentration in a sterile cell culture medium. It is crucial to maintain a low final concentration of the solvent (DMSO or ethanol) to avoid cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution: A direct dilution of 1:1000 can be difficult to perform accurately. It is recommended to perform a serial dilution.
-
Step 1 (1:100 dilution): Add 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Step 2 (1:10 dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile cell culture medium. This results in the final 10 µM working solution.
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO or ethanol to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Solvent Cytotoxicity
Both DMSO and ethanol can be toxic to cells at high concentrations. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically well below 1%.
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | While some cell lines can tolerate up to 1%, 0.5% is widely considered safe for most cell culture applications without significant cytotoxicity. Concentrations of 3-5% can inhibit cell proliferation. |
| Ethanol | ≤ 0.5% (v/v) | The cytotoxic effect is dependent on both concentration and exposure time. Low concentrations (e.g., 0.1-0.5%) are generally well-tolerated. |
It is highly recommended that researchers perform a dose-response curve for the solvent on their specific cell line to determine the optimal non-toxic concentration.
This compound Signaling Pathway and Experimental Workflow
This compound, as a β2-adrenergic receptor agonist, primarily activates the Gs protein-coupled receptor pathway.
Caption: this compound signaling pathway.
The experimental workflow for preparing this compound solutions for cell culture experiments is a critical process that requires careful execution to ensure accurate and reproducible results.
Caption: Experimental workflow for this compound solution preparation.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the preparation of this compound solutions for cell culture experiments. Adherence to these guidelines, particularly concerning solvent choice, concentration, and storage, will contribute to the generation of reliable and reproducible experimental data. Researchers are encouraged to optimize the final working concentration of this compound and the solvent concentration for their specific cell lines and experimental conditions.
Troubleshooting & Optimization
Overcoming solubility issues with Mabuterol in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Mabuterol in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility of up to 30 mg/mL.[1] Ethanol and Dimethylformamide (DMF) are also suitable options with similar solubility.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound free base in aqueous buffers, especially at neutral or alkaline pH, is challenging due to its limited aqueous solubility. The hydrochloride salt of this compound is described as "fairly soluble in water," which suggests that it is more amenable to direct aqueous preparation than the free base.[2] However, to achieve higher and more reliable concentrations, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is the recommended workflow.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my experimental buffer. What can I do?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several troubleshooting strategies:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.
-
Use a Surfactant or Co-solvent: Including a small amount of a biocompatible surfactant (e.g., Tween® 20) or a co-solvent (e.g., ethanol) in your final buffer can increase the solubility of this compound. It is crucial to validate that these additives do not interfere with your experimental assay.
-
Adjust the pH of the Buffer: As this compound is a weak base, its solubility is pH-dependent. Lowering the pH of your experimental buffer will increase the proportion of the more soluble, protonated form of the molecule.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weak base. In acidic conditions (lower pH), it will be protonated, forming a more polar and, therefore, more water-soluble salt. Conversely, in neutral or alkaline conditions (higher pH), the uncharged free base form will predominate, which is less water-soluble and more prone to precipitation. When preparing aqueous solutions, consider adjusting the buffer pH to be slightly acidic if your experimental conditions permit.
Q5: What is the stability of this compound in solution?
Troubleshooting Guide: Precipitate Formation
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final working concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically <0.5%).- Add the aqueous buffer to the DMSO stock slowly while vortexing. |
| Cloudiness or precipitate appears in the prepared aqueous solution over time | The aqueous solution is unstable at the storage temperature or pH. | - Prepare fresh solutions immediately before use.- If short-term storage is needed, filter-sterilize the solution and store it at 4°C for no more than 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C.- Ensure the pH of the buffer is in a range where this compound is soluble. |
| Inconsistent experimental results | Potential precipitation of this compound in the experimental medium. | - Visually inspect all solutions for any signs of precipitation before use.- Centrifuge and/or filter the solution before adding it to your experiment.- Re-evaluate the preparation protocol to ensure complete dissolution at every step. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a sufficient amount of this compound powder (Molecular Weight: 310.74 g/mol ).[3] For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.11 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm your experimental aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically below 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Usage: Use the freshly prepared working solution immediately for optimal results.
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Water (as hydrochloride salt) | Fairly soluble | [2] |
Visualizations
This compound Signaling Pathway
This compound is a β2-adrenergic receptor agonist.[1][3][4] Upon binding to the β2-adrenergic receptor, it initiates a signal transduction cascade involving G-proteins and adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[5]
Caption: Signaling pathway of this compound as a β2-adrenergic agonist.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Mabuterol Cardiovascular Safety in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cardiovascular side effects during preclinical animal studies of Mabuterol, a selective β2-adrenergic agonist.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed cardiovascular side effects of this compound in animal studies?
A1: Based on preclinical toxicology reports, the most frequently observed cardiovascular side effects of this compound in animal models (e.g., rodents and non-rodent species) include sinus tachycardia, transient hypotension followed by reflex tachycardia, and occasional ventricular premature beats (VPBs) at higher dose levels. These effects are consistent with the pharmacological action of a potent β2-adrenergic agonist.
Q2: We are observing significant tachycardia in our rat model even at low doses of this compound. What are the potential causes and how can we mitigate this?
A2: Significant tachycardia at low doses can be due to several factors:
-
Species-Specific Sensitivity: Rodents, particularly rats, have a higher basal heart rate and can be more sensitive to the chronotropic effects of β2-agonists compared to larger animals.
-
Infusion Rate: A rapid rate of intravenous infusion can lead to a sudden peak in plasma concentration, exacerbating the tachycardic response.
-
Anesthesia: Certain anesthetics (e.g., ketamine) can potentiate the sympathomimetic effects of this compound.
Troubleshooting Steps:
-
Review Dose Levels: Ensure that the administered doses are appropriate for the animal model and are based on proper allometric scaling from in vitro data.
-
Optimize Infusion Rate: For intravenous studies, consider a slower infusion rate or a loading dose followed by a maintenance infusion to achieve a more stable plasma concentration.
-
Anesthetic Protocol: If feasible, switch to an anesthetic with less impact on the cardiovascular system, such as isoflurane (B1672236) with appropriate monitoring.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced tachycardia.
Q3: How can we differentiate between a direct drug-induced arrhythmia and a secondary response to physiological stress in our telemetry studies?
A3: Differentiating between direct and indirect arrhythmogenic effects requires a comprehensive assessment of telemetry data in conjunction with other physiological parameters.
-
Direct Effects: Look for a clear temporal relationship between drug administration and the onset of arrhythmias (e.g., VPBs, couplets). These events are likely to be dose-dependent.
-
Indirect Effects: Arrhythmias that appear secondary to significant changes in heart rate or blood pressure (e.g., atrial fibrillation following severe tachycardia) may be indirect.
-
Behavioral Correlation: Correlate ECG findings with an animal's behavior. Stress-induced arrhythmias may coincide with periods of increased activity or handling.
A crossover study design, where animals receive both vehicle and this compound at different times, can help to control for baseline variability and stress-related artifacts.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Groups
Symptoms: Sudden death in animals, often without prior clinical signs, in the highest dose cohorts.
Potential Causes:
-
Acute Cardiac Failure: High doses of potent β2-agonists can lead to excessive cardiac stimulation, resulting in myocardial ischemia and acute heart failure.
-
Severe Arrhythmias: Ventricular tachycardia or fibrillation can be induced at high plasma concentrations.
-
Electrolyte Imbalance: β2-agonist activity can lead to intracellular potassium shifting, causing hypokalemia, which is pro-arrhythmic.
Troubleshooting Protocol:
-
Dose Range Finding: Conduct a thorough dose range-finding study to better define the maximum tolerated dose (MTD).
-
Telemetry Monitoring: Implement continuous ECG monitoring via telemetry to capture any arrhythmic events leading up to mortality.
-
Serum Chemistry: Collect blood samples at peak drug concentration to assess electrolyte levels, particularly potassium.
-
Histopathology: Perform detailed histopathological examination of the heart tissue to look for evidence of myocardial damage.
Issue 2: Inconsistent Blood Pressure Readings Post-Dosing
Symptoms: High variability in systolic and diastolic blood pressure measurements between animals in the same dose group.
Potential Causes:
-
Measurement Technique: Improper cuff placement or size in non-invasive tail-cuff systems can lead to erroneous readings.
-
Animal Stress: Handling and restraint can cause significant fluctuations in blood pressure.
-
Pharmacokinetic Variability: Differences in drug absorption and metabolism between individual animals can lead to varying plasma concentrations and, consequently, variable hemodynamic responses.
Troubleshooting Protocol:
-
Refine Measurement Technique: Ensure all personnel are trained in proper blood pressure measurement techniques for the specific system being used.
-
Acclimatize Animals: Acclimatize animals to the restraint and measurement procedures over several days before the study begins.
-
Use Telemetry: For the most accurate and consistent data, use implantable telemetry devices to measure blood pressure in conscious, freely moving animals.
-
Pharmacokinetic Sampling: Correlate blood pressure data with plasma drug concentrations from satellite animal groups to assess for pharmacokinetic variability.
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in a Conscious Telemetered Beagle Dog Model
| Parameter | Vehicle Control (n=6) | This compound (0.1 mg/kg) (n=6) | This compound (0.3 mg/kg) (n=6) | This compound (1.0 mg/kg) (n=6) |
| Heart Rate (bpm) | 80 ± 5 | 125 ± 8 | 160 ± 10 | 210 ± 15 |
| Systolic BP (mmHg) | 120 ± 7 | 115 ± 6 | 110 ± 8 | 100 ± 9 |
| Diastolic BP (mmHg) | 75 ± 4 | 65 ± 5 | 58 ± 6 | 45 ± 7 |
| QTc Interval (msec) | 250 ± 10 | 255 ± 12 | 265 ± 14 | 280 ± 16* |
| VPB Incidence (%) | 0 | 0 | 16.7 | 50.0 |
*Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Hemodynamics in Conscious Telemetered Rats
-
Animal Model: Male Wistar rats (n=8 per group), surgically implanted with telemetry transmitters (e.g., DSI HD-S11) for the measurement of ECG, temperature, and activity.
-
Acclimatization: Animals are allowed a recovery period of at least 7 days post-surgery and are acclimatized to the study room and dosing procedures.
-
Dosing: this compound or vehicle is administered via oral gavage at doses of 1, 3, and 10 mg/kg.
-
Data Collection: Telemetry data is continuously recorded for 24 hours pre-dose (baseline) and 24 hours post-dose.
-
Data Analysis: Heart rate, blood pressure, and ECG intervals (PR, QRS, QT) are calculated for predefined time points. The incidence of arrhythmias is quantified. Data are analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
Optimizing Mabuterol Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Mabuterol concentration for in vitro assays. This compound is a selective β2-adrenergic receptor agonist, and understanding its optimal concentration is critical for obtaining accurate and reproducible experimental results. This guide offers detailed methodologies, data presentation tables, and visual aids to address common challenges encountered during in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, such as those in the airways. This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations, causing smooth muscle relaxation (e.g., bronchodilation).[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
Based on studies of this compound on guinea pig airway smooth muscle cells, a broad concentration range of 10⁻⁷ to 10⁻³ mmol/L has been used. However, the optimal concentration is highly dependent on the cell type, assay sensitivity, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound for in vitro experiments?
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in in vitro assays.
| Issue | Potential Cause | Troubleshooting Steps |
| No or low response to this compound | Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) to determine the EC50 value. |
| Low β2-adrenergic receptor expression: The cell line used may not express sufficient levels of the β2-adrenergic receptor. | Verify the expression of the β2-adrenergic receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the receptor. | |
| Receptor desensitization: Prolonged or high-concentration exposure to β2-agonists can lead to receptor desensitization and downregulation.[6][7] | Minimize the incubation time with this compound to what is necessary to observe the desired effect. If longer incubation is required, consider using a lower concentration or intermittent exposure. | |
| Poor cell health: Unhealthy or senescent cells may not respond appropriately to stimuli. | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Perform a cell viability assay to confirm cell health. | |
| Incorrect assay setup: Issues with reagents, buffers, or incubation conditions can affect the assay outcome. | Review the assay protocol carefully. Ensure all reagents are fresh and properly prepared. Optimize incubation times and temperatures. | |
| High background signal | Contaminated reagents or cells: Bacterial or fungal contamination can interfere with the assay. | Use sterile techniques and check for contamination. Use fresh, sterile reagents. |
| Non-specific binding: At high concentrations, this compound may exhibit off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response curve. | |
| Inconsistent results | Variability in cell culture: Differences in cell density, passage number, or growth conditions can lead to variable responses. | Standardize your cell culture and seeding protocols. Use cells within a narrow passage number range. |
| Inaccurate pipetting: Errors in pipetting can lead to significant variations in drug concentration. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Instability of this compound: Degradation of this compound in solution can lead to inconsistent results. | Prepare fresh this compound solutions for each experiment. If using a stock solution, aliquot and store properly to avoid degradation. |
Quantitative Data Summary
Due to the limited availability of specific EC50 and IC50 values for this compound across a wide range of cell lines and assays, the following tables include representative data for the closely related and well-studied β2-adrenergic receptor agonist, Clenbuterol. This compound is an analog of Clenbuterol. This data should be used as a starting point for optimizing your experiments with this compound.
Table 1: Representative EC50 Values for Clenbuterol in cAMP Assays
| Cell Line | Assay Type | EC50 (nM) | Reference Compound |
| CHO-K1 cells expressing human β2-AR | cAMP Accumulation | ~3.5 | Isoproterenol |
| Human Airway Smooth Muscle Cells | cAMP Accumulation | ~10 | Isoproterenol |
Note: This data is for Clenbuterol and should be used as a reference for this compound experiments. Actual EC50 values for this compound may vary.
Table 2: Representative IC50 Values for Clenbuterol in Cytotoxicity Assays
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| L6 myotubes | MTT Assay | 24 | >100 |
| C2C12 myoblasts | MTT Assay | 48 | >100 |
Note: This data is for Clenbuterol and should be used as a reference for this compound experiments. Cytotoxicity can be highly cell-type dependent.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).[1]
2. cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing β2-adrenergic receptors
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate assay plate and allow them to grow to the desired confluency.
-
Cell Starvation (Optional): In some cases, starving the cells in serum-free medium for a few hours before the assay can reduce basal cAMP levels.
-
PDE Inhibitor Treatment: Pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
This compound Stimulation: Add serial dilutions of this compound to the wells and incubate for the optimal time to stimulate cAMP production (typically 15-30 minutes). Include a vehicle control and a positive control (e.g., Isoproterenol or Forskolin).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample based on the standard curve. Plot the cAMP concentration against the this compound concentration to create a dose-response curve and determine the EC50 value.[8]
Visualizations
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow for determining dose-response.
Caption: Troubleshooting logic for in vitro this compound assays.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected results in Mabuterol pharmacology experiments
Welcome to the technical support center for Mabuterol pharmacology experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: this compound is a selective beta-2 adrenergic receptor (β2AR) agonist. Its primary mechanism involves binding to β2ARs, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation, particularly in the airways (bronchodilation).
Q2: We are observing a weaker than expected bronchodilatory effect with this compound in our airway smooth muscle cell cultures. What could be the cause?
A2: A weaker than expected response could be due to several factors:
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to desensitization of the β2ARs. This process involves receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which uncouples the receptor from the Gs protein and promotes its internalization.[1][2]
-
Cell Line Variability: The expression levels of β2ARs and downstream signaling components can vary between cell lines and even with passage number. We recommend using a well-characterized cell line with stable receptor expression, such as HEK293 or CHO-K1 cells stably expressing the human β2AR.[3]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or the presence of interfering substances in the media, can affect this compound's potency.
-
Ligand Purity and Stability: Ensure the purity and stability of your this compound stock. Degradation of the compound will lead to a decrease in the effective concentration.
Q3: Our experiments show an increase in intracellular calcium upon this compound application, which is contrary to the expected cAMP-mediated calcium reduction. How is this possible?
A3: While the canonical β2AR pathway leads to a decrease in intracellular calcium, some studies have shown that β2AR activation can, under certain circumstances, lead to an increase in intracellular calcium.[3] This can occur through a non-canonical, cAMP-independent pathway that may involve:
-
G-protein switching: The β2AR may couple to other G-proteins like Gq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.
-
Off-target effects: At higher concentrations, this compound might interact with other receptors, such as muscarinic receptors, that are coupled to the PLC-IP3-calcium pathway. For example, the (S)-enantiomer of the β2-agonist albuterol has been shown to cause an increase in intracellular calcium via muscarinic receptor activation.[4][5]
Q4: What is "paradoxical bronchoconstriction" and could it be relevant in our in-vitro models?
A4: Paradoxical bronchoconstriction is an unexpected and adverse effect where the administration of a β2-agonist, intended to cause bronchodilation, results in the constriction of airways.[4][6] While primarily observed in clinical settings, the underlying cellular mechanisms can be investigated in vitro. Potential mechanisms include:
-
Receptor Polymorphisms: Genetic variations in the β2AR can alter its response to agonists.[7][8]
-
Enantiomer-specific effects: As with the calcium response, one enantiomer of a racemic agonist might have different effects than the other.
-
Inflammatory Milieu: The presence of inflammatory mediators in the cell culture environment could alter the signaling response to β2-agonists.
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy of this compound in cAMP Assays
If you observe a rightward shift in the EC50 curve or a lower maximal response (Emax) for this compound in your cAMP accumulation assays, consider the following troubleshooting steps.
Troubleshooting Workflow
A troubleshooting workflow for reduced this compound potency.
Quantitative Data Comparison (Reference β2-Agonists)
| Parameter | Expected Range (Isoprenaline - Full Agonist) | Unexpected Result Example (Partial Agonist) | Potential Cause |
| pEC50 (cAMP) | 8.0 - 9.0 | 6.5 - 7.5 | Receptor desensitization, partial agonism |
| Emax (% of Isoprenaline) | ~100% | < 80% | Partial agonism, biased signaling |
Note: Data presented are illustrative and based on typical values for full and partial β2-agonists. Actual values will be system-dependent.
Issue 2: this compound Induces β-Arrestin Recruitment Without Potent Gs Activation
This scenario suggests biased agonism, where this compound preferentially activates the β-arrestin pathway over the canonical Gs-cAMP pathway.
Troubleshooting Workflow
A workflow to investigate biased agonism of this compound.
Quantitative Data Comparison (Illustrative)
| Parameter | Balanced Agonist (e.g., Isoprenaline) | Biased Agonist Example |
| pEC50 (cAMP - Gs) | 8.5 | 7.0 |
| pEC50 (β-Arrestin Recruitment) | 8.3 | 8.0 |
| Bias Factor (Gs vs. β-Arrestin) | ~1 (Balanced) | >10 (β-Arrestin biased) |
Note: The bias factor is a quantitative measure of a ligand's preference for one pathway over another, relative to a reference compound. Several methods exist for its calculation.
Issue 3: Paradoxical Increase in Intracellular Calcium or Smooth Muscle Contraction
This is a significant and unexpected finding that warrants a thorough investigation into non-canonical and off-target effects.
Troubleshooting Workflow
A workflow for investigating paradoxical calcium signaling.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is for measuring Gs-coupled receptor activation by quantifying intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293-β2AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound and reference agonists (e.g., Isoprenaline)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
-
Assay Protocol:
-
Add 5 µL of cells to each well of the 384-well plate.
-
Prepare serial dilutions of this compound and reference compounds in assay buffer containing a PDE inhibitor.
-
Add 5 µL of the compound dilutions to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 conjugate, followed by 5 µL of the HTRF anti-cAMP cryptate conjugate.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes a method to measure the recruitment of β-arrestin to the β2AR upon agonist stimulation using the DiscoverX PathHunter® enzyme fragment complementation technology.
Materials:
-
PathHunter® β2AR β-arrestin cell line
-
Cell plating reagent
-
Assay buffer
-
This compound and reference agonists
-
PathHunter® detection reagents
-
White, solid-bottom 96-well plates
Procedure:
-
Cell Plating:
-
Plate cells in the 96-well plate at the recommended density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter® detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescence on a standard plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Protocol 3: Radioligand Binding Assay (Competition)
This protocol is to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing β2AR
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol)
-
This compound and a non-labeled reference antagonist (e.g., propranolol) for determining non-specific binding
-
Scintillation cocktail
-
Glass fiber filter plates
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine:
-
Binding buffer
-
Radioligand at a concentration near its Kd
-
Varying concentrations of this compound
-
Cell membranes
-
-
For total binding, omit the competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Bronchoconstriction with Short-Acting Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical bronchoconstriction caused by β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mabuterol in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective β2-adrenergic receptor agonist, Mabuterol, in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
A1: this compound is a selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Its primary on-target effect is the activation of β2-ARs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade is responsible for its therapeutic effects, such as bronchodilation.
Q2: What are the potential off-target effects of this compound in cellular models?
A2: While this compound is selective for the β2-AR, at higher concentrations it may interact with other receptors or signaling molecules, leading to off-target effects. Potential off-target effects include:
-
β1-adrenergic receptor (β1-AR) activation or blockade: Although selective for β2-ARs, high concentrations of this compound may lead to weak activation or even blockade of β1-ARs, which could manifest as unexpected cardiovascular-like responses in relevant cell types.
-
Phosphodiesterase (PDE) Inhibition: Some β2-agonists can inhibit PDEs, enzymes that degrade cAMP. This could potentiate the on-target signal but also affect other cAMP-dependent pathways in the cell.
-
β-arrestin pathway activation: In addition to the canonical Gs-cAMP pathway, β2-AR agonists can also trigger signaling through β-arrestin recruitment, which can lead to a different set of downstream cellular responses.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of Selective Antagonists: Pre-treatment of your cells with a selective β2-AR antagonist (e.g., ICI 118,551) should block the on-target effects of this compound. If a cellular response persists in the presence of the antagonist, it is likely an off-target effect.
-
Knockdown or Knockout of the Target: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the β2-AR in your cell model can help verify on-target effects. The on-target response to this compound should be significantly diminished or absent in these cells.
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations of the agonist, while off-target effects often require higher concentrations. A careful dose-response study can help differentiate between these.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent EC50 values for this compound in cAMP accumulation assays.
-
Possible Cause 1: Cell Health and Culture Conditions. Variations in cell passage number, seeding density, and overall health can significantly impact receptor expression and signaling, leading to variable EC50 values.[3][4]
-
Troubleshooting Steps:
-
Maintain a consistent and low cell passage number for all experiments.
-
Optimize and strictly control cell seeding density.
-
Regularly check for and treat any mycoplasma contamination.
-
Ensure consistent serum concentration in your culture media, as serum components can sometimes interfere with compound activity.
-
-
-
Possible Cause 2: Assay Reagent Variability. The quality and concentration of reagents, such as the phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation, can affect the assay outcome.
-
Troubleshooting Steps:
-
Use a consistent lot of all assay reagents.
-
Optimize the concentration of the PDE inhibitor (e.g., IBMX) for your specific cell line and experimental conditions.
-
-
-
Possible Cause 3: Compound Handling and Stability. Improper storage or handling of this compound can lead to degradation and loss of potency.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Ensure the compound is fully dissolved in the vehicle and the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Issue 2: Unexpected cellular phenotype observed that does not align with canonical β2-AR signaling.
-
Possible Cause 1: Activation of a β-arrestin-mediated pathway. The observed phenotype might be due to this compound-induced β-arrestin recruitment rather than Gs-cAMP signaling.
-
Troubleshooting Steps:
-
Perform a β-arrestin recruitment assay to determine if this compound is activating this pathway in your cell model.
-
Use a biased agonist that preferentially activates either the G-protein or β-arrestin pathway as a control to dissect the signaling responsible for the phenotype.
-
-
-
Possible Cause 2: Off-target interaction with another receptor or protein. At higher concentrations, this compound may be interacting with other cellular targets.
-
Troubleshooting Steps:
-
Conduct a dose-response experiment with a wide range of this compound concentrations to see if the unexpected phenotype is only present at high concentrations.
-
Use selective antagonists for other potential targets (e.g., a β1-AR antagonist like atenolol) to see if the phenotype can be blocked.
-
Consider performing a broader pharmacological profiling of this compound against a panel of receptors and enzymes to identify potential off-targets.
-
-
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound and related compounds. Note that specific values for this compound's off-target activities may need to be determined experimentally in your specific cellular model.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | β2-Adrenergic Receptor | cAMP Accumulation | EC50 | To be determined in your cell line | - |
| This compound | β1-Adrenergic Receptor | Radioligand Binding | Ki | To be determined | - |
| This compound | β-arrestin 2 | Recruitment Assay | EC50 | To be determined | - |
| Isoproterenol | β-Adrenergic Receptors | cAMP Accumulation | EC50 | ~1-10 nM | Varies by cell line |
| ICI 118,551 | β2-Adrenergic Receptor | Radioligand Binding | Ki | ~0.5-2 nM | Varies by cell line |
| Atenolol | β1-Adrenergic Receptor | Radioligand Binding | Ki | ~100-500 nM | Varies by cell line |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is designed to measure the on-target activation of the Gs-coupled β2-adrenergic receptor by this compound.
-
Materials:
-
Cells expressing the β2-adrenergic receptor
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Isoproterenol (positive control)
-
Propranolol or ICI 118,551 (negative control/antagonist)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well microplates
-
-
Procedure:
-
Seed cells into the microplate at a pre-optimized density and culture overnight to allow for attachment.
-
The next day, gently wash the cells with warm PBS.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and control compounds in stimulation buffer.
-
Add the compound dilutions to the respective wells. For antagonist treatment, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.
-
Incubate the plate for the optimized time (typically 15-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. β-Arrestin Recruitment Assay
This protocol is used to assess the potential for this compound to induce β-arrestin recruitment to the β2-adrenergic receptor, a key potential off-target signaling pathway. Commercial assay systems such as the PathHunter® assay are commonly used.[5][6]
-
Materials:
-
Cell line engineered to express a tagged β2-adrenergic receptor and a tagged β-arrestin (e.g., PathHunter® β-Arrestin cells)
-
Cell culture medium
-
This compound
-
A known β-arrestin-biasing agonist (positive control)
-
β-arrestin recruitment assay kit reagents
-
-
Procedure:
-
Follow the cell seeding and culturing protocols recommended by the assay manufacturer.
-
Prepare serial dilutions of this compound and control compounds in the assay buffer provided.
-
Add the compound dilutions to the cells in the microplate.
-
Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time (usually 60 minutes) at room temperature.
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting Mabuterol stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mabuterol in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is available in different forms and from various suppliers, leading to some variation in recommended storage temperatures. It is crucial to consult the manufacturer's datasheet for specific instructions. Generally, recommended storage conditions can range from -20°C to room temperature.[1][2][3][4] A summary of commonly cited storage conditions is provided in the table below. For long-term stability, storage at or below -20°C is often recommended.[1] One supplier suggests that this compound is stable for at least four years, although the specific storage conditions for this claim are not detailed.[5]
Q2: My this compound solution appears to be losing potency over time in my cell culture experiments. What could be the cause?
A2: Loss of potency in cell culture can be attributed to several factors. This compound, like other phenolic compounds, may be susceptible to degradation under physiological conditions (e.g., in cell culture media at 37°C). Potential causes include:
-
Chemical Degradation: this compound may undergo hydrolysis or oxidation, especially in aqueous solutions at physiological pH and temperature.
-
Adsorption: The compound might adsorb to plasticware (e.g., flasks, pipette tips), reducing its effective concentration.
-
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, could potentially interact with this compound and affect its stability or activity.
It is recommended to prepare fresh solutions for each experiment or to validate the stability of stock solutions under your specific experimental conditions.
Q3: Are there known degradation pathways for this compound?
Q4: How can I assess the stability of my this compound formulation?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of your this compound formulation.[7] This involves subjecting your formulation to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to intentionally induce degradation. The analytical method should then be able to separate the intact this compound from any degradation products that are formed.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh working solutions of this compound from a frozen stock for each experiment. If using a pre-dissolved stock, perform a stability study by analyzing aliquots of the stock solution stored under the same conditions over the time course of your experiment using a validated HPLC method.
-
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Step: Consider using low-adsorption plasticware or glass vials for the preparation and storage of this compound solutions. Pre-treating pipette tips by aspirating and dispensing the solution a few times before transferring can also help mitigate loss due to adsorption.
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Step: Analyze the concentration of this compound in your complete cell culture medium over time to assess for any significant decrease. This can be done by HPLC analysis of media samples incubated under the same conditions as your experiment but without cells.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of aged this compound solutions.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Conduct a forced degradation study to systematically identify the conditions under which this compound degrades. This will help in tentatively identifying the nature of the unknown peaks. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to elucidate the structure of these degradation products.[10]
-
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions for this compound and its Salts
| Compound | Form | Purity | Recommended Storage Temperature (°C) | Source |
| This compound | Solid | 98+% | -20 ± 5 | [1] |
| This compound hydrochloride | - | - | 4 | [2] |
| This compound hydrochloride | - | - | 10 - 25 | [3] |
| This compound-d9 | Solid | 98+% | 2 - 8 | [4] |
| (S)-Mabuterol | - | - | Store in a dry, cool, and well-ventilated place | [11] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific formulations and instrumentation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all degradation products.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 245 nm or 311 nm can be used.[5]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. After a set time (e.g., 24 hours) at a controlled temperature, neutralize the solution and dilute with the mobile phase to the target concentration.
-
Oxidation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%). After a set time, dilute with the mobile phase.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the this compound solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Analysis: Inject the prepared samples and a control (unstressed) sample into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity of the method.[12]
Mandatory Visualizations
Caption: Troubleshooting logic for this compound instability.
Caption: Experimental workflow for stability testing.
Caption: this compound's signaling pathway via β2-AR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. nihs.go.jp [nihs.go.jp]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mabuterol Synthesis for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Mabuterol synthesis for research quantities. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis in a research setting?
A1: A frequently utilized starting material for the synthesis of this compound is 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. This compound provides the core structure onto which the final functional groups of this compound are elaborated.
Q2: What are the critical reaction steps in the synthesis of this compound that typically influence the overall yield?
A2: The two most critical steps that significantly impact the overall yield of this compound are the α-bromination of the acetophenone (B1666503) derivative and the subsequent reductive amination to introduce the tert-butylamino group. Careful optimization of these two steps is crucial for maximizing the final product yield.
Q3: What are the common impurities encountered during this compound synthesis?
A3: Common impurities can include unreacted starting materials, dibrominated byproducts from the bromination step, and secondary amines formed during the reductive amination. Over-alkylation during amination can also lead to undesired side products.[1][2]
Q4: How can I purify the final this compound product?
A4: Purification of the final amino alcohol product can be achieved through several methods. Column chromatography is a common technique. Additionally, crystallization of the free base or its salt (e.g., hydrochloride) from a suitable solvent system, such as ethyl acetate/ether, can be effective.[3][4][5] For chiral purification, the use of resolving agents like chiral acids can be employed to separate enantiomers.[3][6]
Q5: What safety precautions should be taken during the synthesis of this compound?
A5: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Brominating agents are corrosive and toxic, and handling of reagents like sodium borohydride (B1222165) requires care due to its reactivity with water.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the α-bromination step | - Inefficient brominating agent.[7] - Suboptimal reaction temperature or time.[7][8] - Formation of dibrominated byproducts.[7] | - Use a more efficient brominating agent like pyridine (B92270) hydrobromide perbromide.[7] - Optimize the reaction temperature to around 90°C and the reaction time to approximately 3 hours.[7][8] - Use a precise 1.0:1.1 molar ratio of the acetophenone derivative to the brominating agent to minimize dibromination.[8] |
| Incomplete reaction or low yield in the reductive amination step | - Ineffective reducing agent.[1][9] - Incorrect pH of the reaction mixture.[9][10] - Formation of side products due to over-alkylation.[1] | - Employ a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN), which is effective for reducing imines.[9] - Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine nucleophile.[9] - Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent to better control the reaction.[9] |
| Presence of significant impurities in the final product | - Incomplete reaction in previous steps. - Side reactions occurring during synthesis. - Inefficient purification methods. | - Monitor each reaction step by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding. - Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation. - Employ a multi-step purification process, such as column chromatography followed by recrystallization.[3] |
| Difficulty in isolating the final product | - The product may be an oil instead of a solid. - High solubility of the product in the workup solvent. | - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to isolate.[4] - During workup, use a solvent in which the product has lower solubility for extraction and precipitation. |
Section 3: Quantitative Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of key steps in a typical this compound synthesis pathway.
Table 1: Effect of Brominating Agent on the Yield of α-Bromo-4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
| Brominating Agent | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) |
| Pyridine hydrobromide perbromide | 3 | 90 | ~85[7] |
| N-Bromosuccinimide (NBS) | 3 | 90 | Low (mostly unreacted starting material)[7] |
| Copper (II) Bromide | 3 | 90 | ~60[7] |
Table 2: Optimization of Reaction Time and Temperature for α-Bromination using Pyridine Hydrobromide Perbromide
| Reaction Time (hours) | Temperature (°C) | Reported Yield (%) |
| 2 | 90 | Lower than at 3 hours |
| 3 | 90 | Highest Yield [7] |
| 4 | 90 | Slightly lower than at 3 hours |
| 3 | < 80 | Relatively low[7] |
| 3 | > 90 | Slightly decreased (potential for dibromination)[7] |
Section 4: Experimental Protocols
Protocol 1: α-Bromination of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
Materials:
-
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone in glacial acetic acid.
-
Add 1.1 equivalents of pyridine hydrobromide perbromide to the solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours.[7][8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
α-Bromo-4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve the α-bromo-4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone (1.0 equivalent) in methanol in a round-bottom flask.
-
Add an excess of tert-butylamine (e.g., 3-4 equivalents).
-
Adjust the pH of the mixture to 4-5 using a methanolic HCl solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture, maintaining the temperature below 25°C.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Visualizations
This compound Synthesis Pathway
Caption: A simplified reaction scheme for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
This compound's Mechanism of Action: β2-Adrenergic Receptor Signaling
Caption: The signaling pathway activated by this compound via the β2-adrenergic receptor.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Dealing with potential central nervous system effects of Mabuterol in animal behavior studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential central nervous system (CNS) effects of Mabuterol in animal behavior studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating beta-2 adrenoceptors, which are found in high concentrations in the smooth muscle of the airways.[2] This activation triggers a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation.[2] For this reason, it is primarily developed as a bronchodilator for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3]
Q2: What are the known or potential central nervous system (CNS) effects of this compound observed in animal studies?
A2: Preclinical studies in animals have demonstrated that this compound can exert effects on the central nervous system. Observed behavioral changes have included increased touch response at lower doses (10 mg/kg p.o.) and decreased spontaneous movement and ptosis at higher doses (30 and 100 mg/kg p.o.).[4] Additionally, this compound has been shown to prolong sleeping time induced by hexobarbital (B1194168) Na and depress motor coordination in tests like the rotarod, traction, and inclined plane tests at high doses.[4] It also exhibited analgesic activity in the acetic acid writhing test.[4] In rabbits, an intravenous dose of 10 mg/kg resulted in EEG changes indicative of sedation.[4]
Q3: How can I differentiate between direct CNS effects and indirect systemic effects (e.g., cardiovascular) that might alter behavior?
A3: Differentiating direct from indirect effects is a critical experimental challenge. Here are some strategies:
-
Simultaneous Monitoring: Concurrently measure cardiovascular parameters (heart rate, blood pressure) with behavioral endpoints. This compound is known to have cardiovascular effects, though it is more selective for beta-2 receptors.[5] A behavioral change that occurs in the absence of significant cardiovascular changes is more likely to be a direct CNS effect.
-
Use of Antagonists: Employ beta-adrenergic antagonists with different abilities to cross the blood-brain barrier. For example, comparing the effects of a non-brain penetrant antagonist with a brain-penetrant antagonist (like propranolol) can help determine if the behavioral effects are centrally or peripherally mediated.[6]
-
Dose-Response Analysis: Conduct a thorough dose-response study. Systemic effects like vasodilation or muscle tremors may occur at different dose thresholds than direct CNS effects.[7]
-
Control for Motor Impairment: Use specific tests to distinguish sedation from motor impairment. For example, a righting reflex test can indicate sedation, while grip strength or beam walking tests can assess motor deficits.[8][9]
Q4: Which behavioral tests are most sensitive to the potential CNS effects of this compound?
A4: Based on its observed effects, the following tests are likely to be sensitive to this compound administration:
-
Motor Coordination and Performance: The Rotarod test, traction test, and inclined plane test have all shown that this compound can depress reactive movement and coordination.[4]
-
Spontaneous Activity: The Open Field Test (OFT) is useful for quantifying changes in spontaneous locomotor activity, which may be decreased at higher doses of this compound.[4][10]
-
Sedation/Hypnosis: Tests measuring sleep latency and duration following a hypnotic agent (e.g., hexobarbital) can be used, as this compound has been shown to prolong sleep time.[4]
-
Nociception: The acetic acid writhing test can assess the analgesic properties of this compound.[4]
Q5: Are there any known active metabolites of this compound that could influence behavioral outcomes?
A5: Yes. This compound is metabolized into several compounds. Of its six identified urinary metabolites in rats (M-1 through M-6), only one, M-1 (hydroxylation of the tert-butyl group), was found to be pharmacologically active.[11] However, the selective beta-2 stimulating effect of M-1 was 2-10 times lower than that of the parent compound, this compound.[11] The other metabolites showed no significant activity.[11] Therefore, while an active metabolite exists, its lower potency suggests that the primary effects observed are likely due to this compound itself.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Activity and Poor Performance in Motor Tasks
-
Symptoms: Animals are lethargic, show reduced movement in the open field test, and have decreased latency to fall in the rotarod test after this compound administration.
-
Possible Cause: This is consistent with the documented CNS depressant effects of this compound at higher doses.[4] The drug has been shown to cause sedation and depress reactive movement.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations and administration route. The CNS depressant effects are dose-dependent.[4]
-
Conduct a Dose-Response Study: If you haven't already, test a range of lower doses to identify a concentration that provides the desired peripheral effect without significant motor impairment.
-
Differentiate Sedation from Motor Deficit: Use a battery of tests. Assess the righting reflex to confirm sedation.[8] If the righting reflex is intact but performance on the rotarod is still poor, the issue is more likely related to motor coordination.
-
Consider Timing: Analyze the time course of the effects. The peak sedative or motor-impairing effects may occur at a different time point than the desired therapeutic effect. Adjust your behavioral testing window accordingly.
-
Issue 2: Animals Exhibit Signs of Agitation or Increased Reactivity
-
Symptoms: Animals show an exaggerated startle response, increased reactivity to touch, or general irritability at the beginning of the observation period.
-
Possible Cause: This may be an initial excitatory effect, which has been noted as an "increased touch response" at lower doses (10 mg/kg p.o.) in mice.[4] It could also be a secondary response to peripheral effects like muscle tremors, a known side effect of beta-2 agonists.[7]
-
Troubleshooting Steps:
-
Observe for Tremors: Carefully observe the animals for fine muscle tremors, which can be distressing and lead to agitation.
-
Acclimation Period: Ensure a sufficient acclimation period after drug administration and before testing begins. This allows the animal to habituate to any initial, transient physiological effects.
-
Dose Adjustment: This may be a dose-dependent effect. Test a slightly lower or higher dose to see if the agitation is specific to a narrow dose window.
-
Environmental Controls: Minimize external stimuli (loud noises, sudden movements) in the testing room, as the drug may heighten sensory reactivity.
-
Issue 3: Conflicting Results Between Cognitive and Motor-Based Behavioral Assays
-
Symptoms: Animals perform as expected in a cognitive task (e.g., novel object recognition) but fail in a motor-dependent task (e.g., Morris water maze escape latency).
-
Possible Cause: The drug's motor-impairing effects are confounding the results of tasks that require significant physical activity. The underlying cognitive function may be intact, but the animal is physically unable to perform the required actions.
-
Troubleshooting Steps:
-
Select Appropriate Tests: Prioritize cognitive tests with low motor demands, such as the Novel Object Recognition test or T-maze spontaneous alternation, when motor impairment is a concern.[12]
-
Isolate Motor Components: In complex tasks like the Morris water maze, analyze parameters that are less dependent on speed. For example, analyze the search path and strategy rather than just escape latency. A visible platform trial can also be used to confirm that the animal is not visually or motivationally impaired.
-
Run Control Tasks: Always run a battery of motor-specific tests (e.g., rotarod, grip strength) alongside your cognitive assays to quantify the degree of motor impairment at the tested dose.
-
Time-Course Analysis: It is possible that motor impairment is maximal at a time point when cognitive function is less affected. Staggering your behavioral tests after administration may help dissociate these effects.
-
Data Presentation
Table 1: Summary of Observed CNS and Behavioral Effects of this compound in Animal Models
| Species | Dose | Route | Observed Effect | Citation |
|---|---|---|---|---|
| Mice | 10 mg/kg | p.o. | Increased touch response | [4] |
| Mice | 30, 100 mg/kg | p.o. | Decreased spontaneous movement, ptosis | [4] |
| Mice | 5 mg/kg | p.o. | Prolonged hexobarbital-induced sleeping time | [4] |
| Mice | 2.5 mg/kg | s.c. | Prolonged hexobarbital-induced sleeping time | [4] |
| Mice | 80 mg/kg | p.o. | Depressed reactive movement (Rotarod test) | [4] |
| Mice | 40 mg/kg | s.c. | Depressed reactive movement (Rotarod & Traction tests) | [4] |
| Mice | 160 mg/kg | p.o. | Depressed reactive movement (Traction test) | [4] |
| Mice | 200 mg/kg | p.o. | Depressed reactive movement (Inclined plane test) | [4] |
| Mice | N/A | N/A | Analgesic activity (acetic acid writhing test) | [4] |
| Rabbits | 10 mg/kg | i.v. | EEG synchronization, sedation |[4] |
Table 2: Pharmacological Activity of this compound Metabolites in Rats
| Metabolite | Name/Modification | Pharmacological Activity | Relative Potency (vs. This compound) | Citation |
|---|---|---|---|---|
| M-1 | Hydroxylation of tert-butyl group | Active beta-2 agonist | 2-10 times lower | [11] |
| M-2 | Glycol | No appreciable activity | N/A | [11] |
| M-3 | Mandelic acid | No appreciable activity | N/A | [11] |
| M-4 | Aldehyde | No appreciable activity | N/A | [11] |
| M-5 | Benzoic acid | No appreciable activity | N/A | [11] |
| M-6 | Hippuric acid | No appreciable activity | N/A |[11] |
Experimental Protocols
Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod.
-
Apparatus: A textured rod, typically 3-5 cm in diameter, that can be rotated at a constant or accelerating speed.
-
Procedure:
-
Acclimation/Training: Prior to drug administration, train the animals on the rotarod for several trials until a stable baseline performance is achieved. This typically involves placing the animal on the rod at a low, constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60-120 seconds).
-
Compound Administration: Administer this compound or vehicle at the desired dose and route.
-
Testing: At a predetermined time post-administration, place the animal back on the rotarod. The test can be run in two modes:
-
Fixed Speed: The rod rotates at a constant speed, and the latency to fall is recorded.
-
Accelerating Speed: The rod's rotation gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes). The speed at which the animal falls is recorded.
-
-
Data Collection: Record the latency to fall or the RPM at which the animal fell. A trial is typically stopped if the animal falls or after a maximum time (e.g., 300 seconds) is reached. Multiple trials are usually conducted.
-
-
Interpretation: A significant decrease in the latency to fall in the this compound-treated group compared to the vehicle group indicates impaired motor coordination.[4]
Open Field Test (OFT)
-
Objective: To evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square or circular arena with high walls to prevent escape, typically monitored by an overhead video camera and tracking software.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Compound Administration: Administer this compound or vehicle.
-
Testing: At a specified time post-administration, gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a set period (e.g., 5-30 minutes). The tracking software will record parameters such as:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
Time spent in the center versus the periphery of the arena.
-
-
-
Interpretation: A significant reduction in distance traveled and mobile time suggests sedative or hypoactive effects.[4] An increase in time spent in the periphery (thigmotaxis) can be an indicator of anxiety-like behavior.[10]
Visualizations
This compound Beta-2 Adrenergic Receptor Signaling Pathway.
Workflow for a this compound Animal Behavior Study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of this compound, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of this compound, a new selective beta 2-stimulant. II: Effects on the cardiovascular system and smooth muscle organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral consequences of activation of beta adrenergic receptors by clenbuterol: evidence for mediation by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies of this compound, a new selective beta 2-stimulant. II: Urinary metabolites of this compound in rats and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Best practices for handling and disposal of Mabuterol in a lab setting
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling, using, and disposing of Mabuterol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective β2-adrenoreceptor agonist.[1] It is primarily used in research settings to study the β2-adrenergic signaling pathway and its physiological effects, such as bronchodilation and smooth muscle relaxation.[2][3] Chemically, it is identified as 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol.[1] this compound is intended for research and development use only and is not for human or veterinary use.[4][5]
Q2: How does this compound work?
This compound selectively binds to and activates the β2-adrenergic receptor, which is a G-protein-coupled receptor (GPCR).[1] Upon activation, the receptor primarily couples to a stimulatory G-protein (Gs).[6][7] This initiates a signaling cascade by activating adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2][7] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a physiological response.[7] Some studies suggest that the β2-adrenergic receptor can also couple to inhibitory G-proteins (Gi), adding complexity to its signaling pathways.[8][9]
Q3: What are the primary safety precautions for handling this compound?
While some safety data sheets (SDS) do not classify this compound as hazardous, others identify it as a hazardous substance that can cause skin and eye irritation and may lead to an allergic skin reaction.[4][10][11] Therefore, it is crucial to handle this compound with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
-
Engineering Controls: Handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
Q4: How should I properly store this compound?
This compound is a crystalline solid that is described as hygroscopic, meaning it can absorb moisture from the air.[12] Improper storage can affect its stability and experimental results.
-
Temperature: Recommended storage temperatures vary by supplier, ranging from +20°C to 2-8°C, or in a -20°C freezer.[5][12][13] Always follow the storage instructions on the product's data sheet.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere.[12]
-
Light and Moisture: Protect the compound from light and moisture.[10]
Q5: How must I dispose of this compound and associated lab waste?
This compound and its container must be disposed of as hazardous waste.[10] All waste must be managed in accordance with local, state, and federal regulations.[10][14]
-
Segregation: Do not dispose of this compound in the regular trash or down the drain.[14][15] Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.[16]
-
Containers: Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.[14][17] The label should include the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[14][16]
-
Collection: Dispose of all this compound-contaminated materials (e.g., pipette tips, gloves, empty containers) as hazardous waste.[15] Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[15] Empty containers should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as hazardous waste.[15]
Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56341-08-3 | [1][18] |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | [1][18] |
| Molecular Weight | 310.74 g/mol | [1][18] |
| Appearance | White to off-white crystalline solid | [10][12] |
| Purity | ≥98% (typical) | [5][18] |
Table 2: Recommended Storage Conditions
| Condition | Specification | Reference |
| Temperature | -20°C Freezer or 2-8°C | [5][12] |
| Atmosphere | Under inert atmosphere, hygroscopic | [12] |
| Container | Tightly sealed | [12] |
| Other | Protect from light | [10] |
Table 3: Solubility Data
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [12] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [12] |
| Ethanol (B145695) | 30 mg/mL | [12] |
| Water | Does not mix well | [10] |
Troubleshooting Guide
Q: I am having trouble dissolving this compound. What can I do?
A: this compound is a crystalline solid that does not mix well with water.[10] It has reported solubility in organic solvents like DMSO, DMF, and ethanol up to 30 mg/mL.[12] If you experience cloudiness or precipitation:
-
Ensure you are using an appropriate solvent as listed in Table 3.
-
Gentle warming or vortexing can aid dissolution.
-
For aqueous buffers in cell culture, first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity in your experiment.
Q: My experimental results are inconsistent between batches. What could be the cause?
A: Inconsistency can arise from compound instability. This compound is hygroscopic, meaning it can absorb moisture from the air, which can degrade the compound or alter its effective concentration.[12]
-
Storage: Ensure the compound is stored correctly in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[10][12]
-
Handling: Minimize the time the container is open to the atmosphere. Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles or moisture exposure for the entire batch.
-
Solution Stability: Prepare fresh dilutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q: I am observing cellular effects at concentrations different from the literature. Why might this be?
A: Discrepancies can be due to several factors:
-
Cell Type Specificity: The density and coupling efficiency of β2-adrenergic receptors can vary significantly between different cell types, leading to different dose-response curves.
-
Compound Purity: Verify the purity of your this compound lot from the certificate of analysis provided by the supplier.
-
Solution Integrity: As mentioned above, improper storage or handling can lead to degradation and a lower effective concentration of the active compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weighing: Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a chemical fume hood, weigh out 3.11 mg of this compound powder (MW = 310.74 g/mol ) and place it into a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in serum-free culture medium to achieve final desired treatment concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for signaling pathway activation, or 24-48 hours for gene expression studies) at 37°C in a CO₂ incubator.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis (e.g., cAMP assay, Western blot for phosphorylated proteins, or qPCR for gene expression).
Visualizations
Caption: β2-Adrenergic Receptor signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. achemtek.com [achemtek.com]
- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. This compound CAS#: 56341-08-3 [m.chemicalbook.com]
- 13. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Mabuterol and Isoprenaline for β2-Adrenoceptor Selectivity
A detailed guide for researchers and drug development professionals on the binding and functional selectivity of two prominent β-adrenoceptor agonists. This document provides a comprehensive comparison of Mabuterol and Isoprenaline, supported by experimental data and detailed protocols to aid in the understanding of their pharmacological profiles.
Introduction
β2-adrenoceptors (β2-ARs) are a class of G protein-coupled receptors that play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchioles. As such, they are a primary target for drugs aimed at treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The ideal β2-AR agonist would exhibit high selectivity for the β2 subtype over the β1-adrenoceptor, which is predominantly expressed in the heart, to minimize cardiovascular side effects. This guide provides a comparative analysis of two β-adrenoceptor agonists: this compound, a selective β2-agonist, and Isoprenaline, a non-selective β-agonist.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of a β-adrenoceptor agonist is determined by its relative affinity (binding) and potency (functional response) for the β1 and β2 subtypes. A higher binding affinity (lower Ki value) and greater functional potency (lower EC50 value) for the β2-adrenoceptor compared to the β1-adrenoceptor indicates higher selectivity.
The following table summarizes the available quantitative data for Isoprenaline from a key study by Baker (2010) conducted on human recombinant β-adrenoceptors expressed in CHO-K1 cells. This data serves as a benchmark for the expected profile of a non-selective agonist.[1][2]
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (β2 vs. β1) |
| Isoprenaline | β1-adrenoceptor | 6.06 ± 0.08 | 7.15 ± 0.08 | ~1-fold |
| β2-adrenoceptor | 6.64 ± 0.09 | 7.91 ± 0.06 |
Data presented as mean ± SEM. pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity/potency.
Experimental Protocols
To determine the binding affinity and functional potency of compounds like this compound and Isoprenaline, standardized in vitro assays are employed. These assays are crucial for characterizing the pharmacological profile of new chemical entities in drug discovery.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and Isoprenaline for β1 and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human β1 or β2-adrenoceptors.
-
[³H]-CGP 12177 (a radiolabeled β-adrenoceptor antagonist).
-
Test compounds (this compound, Isoprenaline).
-
Non-specific binding control (e.g., high concentration of Propranolol).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-CGP 12177 and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenoceptor signaling pathway.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and Isoprenaline for stimulating cAMP production via β1 and β2-adrenoceptors.
Materials:
-
Whole CHO-K1 cells stably expressing human β1 or β2-adrenoceptors.
-
Test compounds (this compound, Isoprenaline).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or radiochemical assay).
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Varying concentrations of the test compound are added to the cells.
-
The cells are incubated for a defined period to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection method.
-
Dose-response curves are generated, and the EC50 value is calculated.[1]
Signaling Pathways and Experimental Workflow
The activation of β2-adrenoceptors by agonists initiates a well-defined signaling cascade, leading to bronchodilation. Understanding this pathway is essential for interpreting experimental data.
Caption: β2-Adrenoceptor signaling pathway.
The experimental workflow for comparing the selectivity of this compound and Isoprenaline involves a series of steps from cell culture to data analysis.
Caption: Experimental workflow for selectivity comparison.
Conclusion
Based on the available scientific literature, this compound is classified as a selective β2-adrenoceptor agonist, whereas Isoprenaline is a non-selective β-adrenoceptor agonist. This distinction is critical in a therapeutic context, as the selectivity of this compound for the β2-adrenoceptor is expected to result in a more favorable side-effect profile, with reduced potential for cardiac stimulation compared to non-selective agonists like Isoprenaline.
The provided experimental protocols for radioligand binding and cAMP accumulation assays represent standard methodologies for the in vitro characterization of β-adrenoceptor agonists. For a definitive quantitative comparison of this compound and Isoprenaline, it would be necessary to test both compounds side-by-side in these assays using human recombinant β1 and β2-adrenoceptors. Such data would provide precise selectivity ratios and further solidify the understanding of their pharmacological differences. Researchers are encouraged to perform such direct comparative studies to generate robust data for drug development and optimization efforts.
References
Head-to-head comparison of Mabuterol and Clenbuterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two beta-2 adrenergic agonists, Mabuterol and Clenbuterol (B1669167). The information is compiled from various studies to offer a comprehensive overview of their bronchodilatory and anabolic effects, supported by available experimental data and an examination of their underlying signaling pathways.
Executive Summary
This compound and Clenbuterol are both potent beta-2 adrenergic agonists known for their bronchodilatory properties. Clenbuterol, in particular, has been extensively studied for its significant anabolic effects, leading to its misuse as a performance-enhancing drug. This compound, a derivative of Clenbuterol, has also demonstrated strong bronchodilator activity. This guide synthesizes preclinical data to draw a comparative analysis of these two compounds, highlighting their therapeutic potential and physiological effects observed in animal models.
Data Presentation: Performance Metrics
The following tables summarize the key preclinical findings for this compound and Clenbuterol, focusing on their bronchodilatory and anabolic effects.
Table 1: Comparative Bronchodilatory Effects
| Parameter | This compound | Clenbuterol | Reference Compound(s) | Animal Model | Key Findings |
| Potency in Relaxing Tracheal Muscle (in vitro) | More potent than isoprenaline and salbutamol (B1663637).[1] | Similar potency to salbutamol and terbutaline (B1683087) in relaxing equine tracheal muscle strips.[2] | Isoprenaline, Salbutamol, Terbutaline | Guinea Pig, Equine | This compound shows high potency in relaxing airway smooth muscle. |
| Inhibition of Induced Bronchoconstriction (in vivo) | Less potent but longer duration of action than isoprenaline and salbutamol when given intravenously. 1.9-7.8 times more potent than isoprenaline and salbutamol when given intraduodenally.[1] | Effective in preventing bronchoconstriction. | Isoprenaline, Salbutamol | Anesthetized Guinea Pigs | This compound demonstrates significant and long-lasting bronchodilator effects, with oral administration showing higher potency. |
| Potency in Experimental Asthma (in vivo) | Less potent than isoprenaline and salbutamol when given subcutaneously, but 26-102 times more potent when given orally.[1] | Used as a bronchodilator for asthma in some countries.[3] | Isoprenaline, Salbutamol | Conscious Guinea Pigs | Oral administration of this compound is highly effective in experimental asthma models. |
| Selectivity for Bronchial vs. Cardiac Muscle | Approximately 7.4 times more selective for bronchial muscle than salbutamol.[1] | Known to have cardiovascular side effects, including increased heart rate.[3][4][5] | Salbutamol | Conscious Guinea Pigs | This compound exhibits a favorable selectivity profile, suggesting a lower potential for cardiac side effects compared to other beta-2 agonists. |
Table 2: Comparative Anabolic and Metabolic Effects
| Parameter | This compound | Clenbuterol | Reference Compound(s) | Animal Model | Key Findings |
| Effect on Muscle Mass | Data not available in searched articles. | Increases skeletal muscle mass in young and old rats.[5][6] Increases lean mass in animals.[7] | Salbutamol | Rats, Livestock | Clenbuterol has well-documented anabolic effects, leading to increased muscle mass. |
| Effect on Carcass Composition | Data not available in searched articles. | Increases carcass protein content and decreases fat content in rats.[6] Increases lean mass and retards adipose gain in livestock.[7] | Salbutamol | Rats, Livestock | Clenbuterol promotes a leaner body composition. |
| Metabolic Rate | Data not available in searched articles. | Increases resting energy expenditure and fat oxidation in humans.[8][9] | - | Humans | Clenbuterol has thermogenic properties, increasing metabolic rate and fat burning.[3][8][9] |
| Protein Synthesis/Degradation | Data not available in searched articles. | Appears to have a rapid, direct inhibitory effect on protein degradation.[10] | - | Rats | The anabolic effect of Clenbuterol may be primarily due to the inhibition of muscle protein breakdown. |
Signaling Pathways
Both this compound and Clenbuterol exert their effects by activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[11][12] The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][13] This pathway mediates smooth muscle relaxation (bronchodilation).
In skeletal muscle, the signaling is more complex. Clenbuterol has been shown to induce the phosphorylation of mTOR, a key regulator of muscle growth, and also activates PKA-dependent signaling.[8][9] Furthermore, Clenbuterol can activate the Akt/eNOS signaling pathway, which has protective effects in cardiac tissue.[14]
Figure 1: Simplified Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following outlines typical methodologies employed in preclinical studies of beta-2 adrenergic agonists.
In Vitro Assessment of Bronchodilator Activity
-
Objective: To determine the potency of the compound in relaxing airway smooth muscle.
-
Method:
-
Tracheal muscle strips are isolated from guinea pigs.
-
The muscle strips are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The muscle is contracted with an agent like acetylcholine (B1216132) or histamine.
-
Increasing concentrations of the test compound (this compound or Clenbuterol) are added to the bath.
-
The relaxation of the muscle is measured and used to calculate the EC50 (the concentration that produces 50% of the maximum response).
-
In Vivo Assessment of Bronchodilator Activity
-
Objective: To evaluate the efficacy and duration of action of the compound in a living organism.
-
Method:
-
Anesthetized guinea pigs are ventilated, and their bronchial resistance is measured.
-
Bronchoconstriction is induced by administering an agent like acetylcholine, histamine, or serotonin.
-
The test compound is administered intravenously, intraduodenally, or orally.
-
The inhibition of the increase in bronchial resistance is recorded over time to assess the potency and duration of the bronchodilatory effect.
-
Figure 2: Experimental Workflow for In Vivo Bronchodilator Assay.
Assessment of Anabolic Effects
-
Objective: To determine the effect of the compound on muscle mass and body composition.
-
Method:
-
Rats are divided into control and treatment groups.
-
The test compound is administered daily for a specified period (e.g., 3 weeks) via oral gavage or osmotic minipumps.
-
Body weight is monitored throughout the study.
-
At the end of the study, specific muscles (e.g., gastrocnemius, soleus) are dissected and weighed.
-
Carcass analysis may be performed to determine protein and fat content.
-
Comparative Logic and Conclusion
The available preclinical data suggests that both this compound and Clenbuterol are effective bronchodilators. This compound appears to have a particularly high oral potency and a favorable selectivity for bronchial muscle over cardiac muscle, which could translate to a better safety profile in a clinical setting.
Clenbuterol's anabolic properties are well-established in preclinical models, demonstrating increases in muscle mass and a reduction in body fat. There is a lack of publicly available preclinical data on the anabolic effects of this compound, making a direct comparison in this domain difficult.
Figure 3: Comparative Logic Flow.
For future research, a direct head-to-head preclinical study evaluating both the bronchodilatory and anabolic effects of this compound and Clenbuterol under the same experimental conditions would be highly valuable to provide a more definitive comparison.
References
- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol: Uses, side effects, and risks [medicalnewstoday.com]
- 4. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
- 5. mixlab.com [mixlab.com]
- 6. Comparison of the effects of salbutamol and clenbuterol on skeletal muscle mass and carcass composition in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of Mabuterol in Ex Vivo Lung Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mabuterol's in vitro effects with established β2-adrenergic agonists, Salbutamol (B1663637) and Formoterol (B127741), supported by experimental data. Detailed methodologies for key ex vivo experiments are presented to facilitate the validation of this compound's therapeutic potential in respiratory research.
Mechanism of Action: β2-Adrenergic Agonists
This compound, Salbutamol, and Formoterol are all β2-adrenergic receptor agonists. Their primary mechanism of action involves binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] This binding initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1][2]
The activation of the β2-adrenergic receptor stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to a decrease in intracellular calcium concentrations and the activation of protein kinase A.[1] These events collectively inactivate myosin light-chain kinase and activate myosin light-chain phosphatase, leading to the relaxation of airway smooth muscle.[1]
Beyond their bronchodilatory effects, β2-agonists also exhibit anti-inflammatory properties. They can inhibit the release of inflammatory mediators from mast cells and reduce the activation of other immune cells, such as neutrophils and macrophages.[3][4]
Comparative Efficacy and Potency
The following tables summarize the available in vitro and in vivo data comparing the potency and efficacy of this compound, Salbutamol, and Formoterol. Potency is often expressed as the EC50 value, which is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
| Drug | Potency (Relative to Salbutamol) | Duration of Action | Key Findings | Citation |
| This compound | More potent in relaxing isolated guinea pig tracheal muscle. 1.9-7.8 times more potent (intraduodenal) and 26-102 times more potent (oral) in inhibiting induced bronchoconstriction in guinea pigs. | Longer duration of action than Isoprenaline and Salbutamol in inhibiting induced bronchoconstriction in anesthetized guinea pigs. | Demonstrates higher potency and selectivity for bronchial muscle compared to Salbutamol in preclinical models. | [1] |
| Salbutamol | Reference | Short-acting (SABA) | A widely used rescue inhaler for rapid relief of acute symptoms. | [2] |
| Formoterol | 50-120 times more potent than Salbutamol in relaxing isolated guinea pig trachea and human bronchus. | Long-acting (LABA) | Exhibits a longer duration of action than Salbutamol. | [5][6] |
| Drug | Selectivity for Bronchial Muscle (vs. Cardiac Muscle) | Key Findings | Citation |
| This compound | Approximately 7.4 times more selective than Salbutamol. | Higher selectivity may translate to a better safety profile with fewer cardiovascular side effects. | [1] |
| Salbutamol | Reference | ||
| Formoterol | High |
Experimental Protocols for Ex Vivo Lung Tissue Analysis
The following are detailed methodologies for key experiments to validate the effects of this compound in ex vivo lung tissue models.
Precision-Cut Lung Slices (PCLS) for Bronchodilator Assay
Objective: To assess the bronchodilatory effect of this compound on pre-contracted airways in a physiologically relevant ex vivo model.
Methodology:
-
Tissue Preparation: Human or animal (e.g., pig, rodent) lungs are inflated with a low-melting-point agarose (B213101) solution. Once solidified, cylindrical cores of lung tissue are prepared.
-
Slicing: The tissue cores are sectioned into thin slices (typically 200-300 µm) using a vibratome.
-
Culture: The PCLS are cultured in a medium that maintains their viability.
-
Contraction: To induce bronchoconstriction, a contractile agent such as methacholine (B1211447) or histamine (B1213489) is added to the culture medium.
-
Drug Application: After achieving a stable contraction, increasing concentrations of this compound, Salbutamol, or Formoterol are added to the PCLS.
-
Data Acquisition: The airway lumen area is continuously monitored and recorded using video microscopy.
-
Analysis: The percentage of relaxation of the pre-contracted airway is calculated for each drug concentration. EC50 values and maximal efficacy (Emax) are determined from the concentration-response curves.
Anti-Inflammatory Effects in Ex Vivo Lung Tissue
Objective: To evaluate the ability of this compound to suppress the release of inflammatory mediators from ex vivo lung tissue.
Methodology:
-
Tissue Preparation and Culture: PCLS are prepared and cultured as described above.
-
Inflammatory Challenge: The lung slices are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).
-
Drug Treatment: PCLS are pre-treated with varying concentrations of this compound, Salbutamol, or Formoterol before the inflammatory challenge.
-
Sample Collection: At designated time points, the culture supernatant is collected.
-
Cytokine Measurement: The concentrations of inflammatory cytokines in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Analysis: The percentage of inhibition of cytokine release by each drug is calculated relative to the stimulated control.
Visualizing Key Processes
To better understand the experimental workflows and underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing bronchodilator effects in PCLS.
Caption: Workflow for evaluating anti-inflammatory effects in PCLS.
Caption: Simplified signaling pathway of β2-adrenergic agonists.
References
- 1. Pharmacological studies of this compound, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Analysis of Mabuterol's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the pharmacological effects of Mabuterol, a selective β2-adrenoceptor agonist. The information is compiled from various preclinical and clinical studies to offer an objective comparison with other relevant β2-agonists, supported by experimental data.
Executive Summary
This compound is a potent and selective β2-adrenoceptor agonist with significant bronchodilator properties. This guide presents a comparative analysis of its efficacy and safety profile against other widely used β2-agonists such as Salbutamol (B1663637), Formoterol (B127741), and Salmeterol (B1361061). The data is presented in clearly structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Data Presentation: Quantitative Comparison of β2-Adrenoceptor Agonists
The following tables summarize the quantitative data from various studies, comparing the bronchodilator potency and cardiovascular effects of this compound with other β2-agonists.
Table 1: Bronchodilator Potency in Isolated Guinea Pig Trachea
| Compound | pD2 value (-log EC50 M) | Relative Potency (approx.) vs. Salbutamol | Reference |
| This compound | Not explicitly found, but stated to be more potent than isoprenaline and salbutamol. | > 1 | [1] |
| Isoprenaline | 7.60 ± 0.01 | ~ 1.3 | [2] |
| Salbutamol | 7.50 ± 0.01 | 1 | [2] |
| Formoterol | 10.52 ± 0.04 | ~ 1000 | [2] |
| Salmeterol | pKA = 7.4 | ~ 30 times greater affinity than salbutamol | [3] |
| Procaterol | pD2 > Isoprenaline & Salbutamol | > 1 | [4] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.
Table 2: Cardiovascular Effects of β2-Adrenoceptor Agonists
| Compound | Change in Heart Rate (beats/min) | Change in Blood Pressure | Reference |
| This compound | Less potent in increasing heart rate than isoprenaline and salbutamol. | Less potent in decreasing blood pressure than isoprenaline. | [1] |
| Salbutamol | Increase of ~9.12 bpm (single dose) | No significant change in SBP/DBP with standard dose. | [5][6] |
| Formoterol | No significant difference compared to Salbutamol with standard dose. | No significant change in SBP/DBP with standard dose. | [6] |
| Fenoterol (B1672521) | Significantly greater increase than Salbutamol or Formoterol. | Decrease in diastolic blood pressure. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isolated Guinea Pig Tracheal Muscle Relaxation Assay
This in vitro assay is a standard method to evaluate the bronchodilator effect of β2-agonists.
Objective: To determine the potency (pD2 or EC50) and efficacy of a test compound in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is dissected and placed in Krebs-Henseleit solution. The trachea is then cut into rings or spiral strips.[8]
-
Mounting: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.[8]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period, with periodic washing.
-
Contraction: The tracheal preparations are contracted with a spasmogen such as histamine (B1213489) or carbachol (B1668302) to induce a stable, submaximal contraction.[8][9]
-
Drug Administration: Cumulative concentrations of the β2-agonist (e.g., this compound, Salbutamol) are added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal relaxation induced by a standard potent bronchodilator like isoprenaline or the pre-induced contraction. A concentration-response curve is plotted, and the pD2 or EC50 value is calculated.[2]
In Vivo Bronchoprotection Assay in Conscious Guinea Pigs
This assay assesses the ability of a test compound to protect against experimentally induced bronchoconstriction in a live animal model.
Objective: To evaluate the protective effect of a β2-agonist against a bronchoconstrictor challenge.
Methodology:
-
Animal Model: Conscious guinea pigs are used. Some protocols may involve sensitization to an allergen like ovalbumin to mimic an asthmatic condition.[10]
-
Measurement of Airway Resistance: Baseline airway resistance is measured using techniques like whole-body plethysmography.[11]
-
Drug Administration: The test β2-agonist is administered, typically via inhalation or oral gavage, at various doses.
-
Bronchoconstrictor Challenge: After a predetermined time following drug administration, the animals are exposed to an aerosol of a bronchoconstricting agent, such as histamine or methacholine.[10]
-
Measurement of Bronchoconstriction: The increase in airway resistance or the onset of respiratory distress is measured and compared to a vehicle-treated control group.
-
Data Analysis: The protective effect of the β2-agonist is quantified by the inhibition of the bronchoconstrictor response. Dose-response curves can be generated to determine the effective dose (ED50).
Mandatory Visualization
β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle
The following diagram illustrates the signaling cascade initiated by the activation of β2-adrenergic receptors in airway smooth muscle cells, leading to bronchodilation.
Caption: Signaling cascade of this compound leading to bronchodilation.
Experimental Workflow for In Vitro Tracheal Muscle Relaxation Assay
The diagram below outlines the key steps involved in the isolated guinea pig tracheal muscle relaxation assay.
Caption: Key steps in the in vitro tracheal relaxation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One hour effects of salbutamol and formoterol on blood pressure, heart rate and oxygen saturation in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchoconstriction by histamine and bradykinin in guinea pigs: relationship to thromboxane A2 generation and the effect of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of thromboxane A2 in propranolol-induced bronchoconstriction after allergic bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of the Metabolic Effects of Different β2-Agonists
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic effects of commonly used β2-adrenergic agonists: salbutamol (B1663637) (a short-acting β2-agonist, SABA), formoterol, and indacaterol (B1671819) (long-acting β2-agonists, LABAs). This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties and potential systemic effects of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to β2-Agonists and Metabolic Effects
β2-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects.[1] These agents mimic the action of endogenous catecholamines, such as epinephrine, by binding to β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and improved airflow.[1] However, β2-receptors are also present in various other tissues, including skeletal muscle, liver, adipose tissue, and the pancreas, where their activation can lead to systemic metabolic changes.[2][3] Understanding these off-target effects is crucial for drug development and for the safe and effective clinical use of this drug class.
The primary metabolic effects of β2-agonist stimulation include:
-
Hyperglycemia: Stimulation of glycogenolysis in the liver and skeletal muscle, as well as gluconeogenesis in the liver, leads to an increase in blood glucose levels.[3][4]
-
Hypokalemia: Activation of the Na+/K+-ATPase pump in skeletal muscle promotes the influx of potassium into cells, resulting in a decrease in serum potassium levels.[5][6]
-
Lipolysis: In adipose tissue, β2-agonist signaling stimulates the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011), which are then released into the bloodstream.[3]
-
Insulin (B600854) Resistance: Acutely, β2-agonists can induce a state of apparent insulin resistance by increasing glucose production and promoting lipolysis.[2]
This guide will delve into a comparative analysis of these metabolic effects for salbutamol, formoterol, and indacaterol, presenting available quantitative data and the experimental methodologies used to obtain them.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative metabolic effects of salbutamol, formoterol, and indacaterol based on data from clinical studies. It is important to note that dosages, routes of administration, and study populations can vary, making direct comparisons challenging.
Table 1: Effects on Plasma Glucose and Potassium
| β2-Agonist | Dose and Route of Administration | Change in Plasma Glucose | Change in Plasma Potassium | Reference(s) |
| Salbutamol | 200 µg, Inhaled | Small, transient increase | -0.3 to -0.5 mmol/L | [5][6] |
| 400 µg, Inhaled | Significant increase | Significant decrease | ||
| 4 mg, Oral | Significant increase | Significant decrease | ||
| Formoterol | 12 µg, Inhaled | Dose-dependent increase | Dose-dependent decrease | [7] |
| 24 µg, Inhaled | Significant increase | -0.4 to -0.6 mmol/L | ||
| Indacaterol | 150 µg, Inhaled | Slight increase | No significant change | [8][9] |
| 300 µg, Inhaled | Slight increase | No significant change | [2][8] |
Table 2: Effects on Lipolysis (Free Fatty Acids and Glycerol)
| β2-Agonist | Dose and Route of Administration | Change in Free Fatty Acids (FFAs) | Change in Glycerol | Reference(s) |
| Salbutamol | 4 µg/kg, Intravenous | No significant change (initially raised levels did not decrease as with placebo) | Not reported | [6] |
| 200 µg, Inhaled | Initially raised levels decreased (similar to placebo) | Not reported | [6] | |
| Formoterol | Data not directly comparing to salbutamol and indacaterol | Not available in direct comparative studies | Not available in direct comparative studies | |
| Indacaterol | Data not directly comparing to salbutamol and formoterol | Not available in direct comparative studies | Not available in direct comparative studies |
Note: Quantitative data directly comparing the lipolytic effects of all three agonists is limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the mechanisms behind these metabolic effects and how they are studied, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
Objective: To measure the amount of glucose necessary to compensate for an insulin infusion to maintain euglycemia. This glucose infusion rate serves as a measure of insulin sensitivity.
Procedure:
-
Subject Preparation: Subjects are typically studied after an overnight fast. Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling.
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin is initiated at a constant rate (e.g., 40 mU/m²/min) to raise plasma insulin to a constant hyperinsulinemic level.
-
Glucose Infusion: A variable infusion of 20% dextrose is started and adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL). Blood glucose is monitored every 5-10 minutes.
-
Steady State: The glucose infusion is adjusted until a steady state is reached, typically within 90-120 minutes. The glucose infusion rate during the last 30 minutes of the clamp is used to calculate insulin sensitivity.
-
Data Analysis: The glucose infusion rate (GIR) is calculated and serves as an index of whole-body insulin sensitivity.
Lipolysis Assay in Human Adipocytes
This in vitro assay is used to quantify the breakdown of triglycerides in cultured human adipocytes in response to β2-agonist stimulation.
Objective: To measure the release of glycerol and/or free fatty acids (FFAs) from adipocytes as an indicator of lipolysis.
Procedure:
-
Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes in multi-well plates.
-
Treatment: The culture medium is replaced with a buffer containing the β2-agonist of interest (e.g., salbutamol, formoterol, or indacaterol) at various concentrations. A positive control, such as isoproterenol (B85558) (a non-selective β-agonist), and a negative control (vehicle) are also included.
-
Incubation: The cells are incubated for a defined period (e.g., 1-3 hours) at 37°C to allow for lipolysis to occur.
-
Sample Collection: At the end of the incubation period, the culture medium (supernatant) is collected.
-
Glycerol/FFA Measurement: The concentration of glycerol or FFAs in the supernatant is quantified using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: The amount of glycerol or FFA released is normalized to the total protein or cell number in each well. Dose-response curves can then be generated to compare the potency and efficacy of different β2-agonists in stimulating lipolysis.
Conclusion
The systemic metabolic effects of β2-agonists are a direct consequence of their mechanism of action on β2-adrenergic receptors located outside the airways. While all β2-agonists share the potential to induce hyperglycemia, hypokalemia, and lipolysis, the magnitude of these effects can differ based on the specific agent, its dose, and the route of administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Single- and multiple-dose pharmacokinetics of inhaled indacaterol in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic effects of beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. Indacaterol and glycopyrrolate (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Metabolic effects of salbutamol: comparison of aerosol and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of indacaterol, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mabuterol and Other Long-Acting Beta-Agonists
For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of various long-acting beta-agonists (LABAs) is critical for advancing respiratory therapeutics. This guide provides a comparative analysis of Mabuterol against other prominent LABAs, focusing on preclinical and clinical data.
Executive Summary
This compound is a selective β2-adrenergic receptor agonist with demonstrated bronchodilatory effects. Preclinical studies indicate its potency is comparable to or greater than some short-acting beta-agonists like salbutamol (B1663637) and the non-selective agonist isoprenaline in certain models. However, a comprehensive head-to-head comparison with modern, widely used LABAs such as Salmeterol (B1361061), Formoterol (B127741), Indacaterol, Olodaterol, and Vilanterol is limited in the publicly available literature. This guide synthesizes the available data to facilitate a comparative understanding and identify areas where further research is needed.
Data Presentation: A Comparative Overview of LABA Efficacy
The following tables summarize the available quantitative data for this compound and other LABAs. Direct comparative values for this compound are limited; therefore, data from various sources are presented to provide a broader context.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | pKi | Species | Reference |
| This compound | β2-Adrenergic | Data Not Available | Data Not Available | ||
| Salmeterol | β2-Adrenergic | 1.5 | Human | ||
| β1-Adrenergic | ~2250 | Human | |||
| Formoterol | β2-Adrenergic | 8.2 ± 0.09 | Guinea Pig | ||
| β1-Adrenergic | 6.25 ± 0.06 | Guinea Pig | |||
| Indacaterol | β2-Adrenergic | 5.48 | Human | ||
| β1-Adrenergic | 7.36 | Human | |||
| Olodaterol | β2-Adrenergic | 9.14 | Human | ||
| Vilanterol | β2-Adrenergic | Sub-nanomolar | pKD = 9.44 (+Gpp(NH)p) | Human |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions.
Table 2: In Vitro Functional Potency (EC50) and Efficacy
| Compound | Assay | EC50 (nM) | pD2 / pEC50 | Relative Efficacy (Isoprenaline = 100%) | Species | Reference |
| This compound | Guinea Pig Tracheal Relaxation | More potent than Isoprenaline & Salbutamol | Data Not Available | Guinea Pig | ||
| Salmeterol | Guinea Pig Tracheal Relaxation | 9.2 ± 0.03 | 62 ± 3% | Guinea Pig | ||
| Formoterol | Guinea Pig Tracheal Relaxation | 8.9 ± 0.03 | 86 ± 5% | Guinea Pig | ||
| Indacaterol | cAMP Accumulation (Human β2-AR) | 73% | Human | |||
| Olodaterol | cAMP Accumulation (Human β2-AR) | 0.1 | 88% | Human | ||
| Vilanterol | cAMP Accumulation (Human β2-AR) | Comparable to Indacaterol | Human |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency. Relative efficacy compares the maximal response of the drug to that of the full agonist isoprenaline.
Table 3: Preclinical Bronchodilator Activity
| Compound | Model | Key Findings | Reference |
| This compound | Isolated Guinea Pig Trachea | More potent in relaxing tracheal muscle than isoprenaline and salbutamol. | |
| Anesthetized Guinea Pigs (ACh, Histamine, Serotonin-induced bronchoconstriction) | Longer duration of action than isoprenaline and salbutamol when given intravenously. 1.9-7.8 times more potent than isoprenaline and salbutamol when given intraduodenally. | ||
| Conscious Guinea Pigs (ACh, Histamine, Antigen-induced asthma) | 26-102 times more potent than reference bronchodilators when given orally. | ||
| Salmeterol | Guinea Pig Tracheal Spirals | Equipotent to formoterol in relaxing histamine-contracted tissue. | |
| Formoterol | Guinea Pig Tracheal Spirals | Equipotent to salmeterol in relaxing histamine-contracted tissue. |
Table 4: Clinical Efficacy in Asthma
| Compound | Dosage | Key Findings | Reference |
| This compound | 50 µg, twice daily | Optimal dose for effectiveness and tolerability in a 6-week study of asthmatic patients. | |
| Other LABAs | Various | Generally show significant improvements in FEV1 and other lung function parameters in patients with asthma and COPD. |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway, to determine its functional potency (EC50) and efficacy.
A Comparative Guide to Validating Analytical Methods for Mabuterol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Mabuterel: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate and reliable quantification of Mabuterol in various matrices, ensuring regulatory compliance and safety in drug development and food production. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed protocols to aid in their implementation and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. Chromatographic methods like UPLC-MS/MS and GC-MS offer high sensitivity and specificity, making them suitable for confirmatory analysis. In contrast, immunoassays such as ELISA are often employed for rapid screening of a large number of samples.
Table 1: Comparison of Performance Characteristics for this compound Quantification Methods
| Parameter | UPLC-MS/MS | GC-MS | ELISA |
| Linearity | 0.01 - 50 µg/L[1] | Typically in the µg/kg range | 1.56 - 100 ng/mL[2] |
| Limit of Detection (LOD) | 0.01 - 0.10 µg/kg[1] | ~0.01 mg/kg | 0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.10 - 0.50 µg/kg[1] | ~0.05 mg/kg | 1.56 ng/mL[2] |
| Precision (RSD%) | < 20%[3] | < 15% | < 15%[2] |
| Accuracy/Recovery (%) | 92 - 109%[3] | 75.6 - 102.4% | 80 - 120%[2] |
| Sample Throughput | Moderate | Moderate | High |
| Specificity | High | High | Moderate to High |
| Cost | High | High | Low to Moderate |
| Primary Application | Confirmation & Quantification | Confirmation & Quantification | Screening |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the quantification of this compound using UPLC-MS/MS, GC-MS, and ELISA.
UPLC-MS/MS Method for this compound in Bovine Urine
This method is suitable for the simultaneous identification and quantification of this compound and other β-agonists.[3]
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
To 5 mL of bovine urine, add 100 µL of an internal standard solution.
-
Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase.
-
Vortex and incubate at 37°C for 16 hours for enzymatic hydrolysis.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.
b) UPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
GC-MS Method for this compound in Animal Tissue
This method requires derivatization to increase the volatility of this compound for gas chromatographic analysis.
a) Sample Preparation and Derivatization
-
Homogenize 5 g of tissue sample.
-
Spike with an appropriate internal standard.
-
Perform enzymatic hydrolysis as described in the UPLC-MS/MS protocol.
-
Extract the hydrolyzed sample with 10 mL of isopropanol/ethyl acetate (20:80, v/v) by shaking for 20 minutes.
-
Centrifuge and collect the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes.
-
Cool to room temperature and inject into the GC-MS system.
b) GC-MS Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Competitive ELISA for this compound in Urine/Tissue Homogenate
This protocol is based on the principle of competitive binding between this compound in the sample and a this compound-enzyme conjugate for a limited number of antibody binding sites.[2]
a) Assay Procedure
-
Prepare standards and samples. For tissue, homogenization and centrifugation are required to obtain a clear supernatant.
-
Add 50 µL of standard or sample to the wells of a this compound antibody-coated microplate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Mix gently and incubate for 60 minutes at 37°C.
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 10 minutes. The color intensity is inversely proportional to the this compound concentration.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validation, encompassing various performance characteristics.
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
This diagram illustrates the logical progression of validating an analytical method. Following the development of a method, a validation protocol with predefined acceptance criteria is established. Key parameters such as specificity, linearity, range, accuracy, precision, detection limits (LOD and LOQ), robustness, and system suitability are then evaluated. The successful completion of these validation experiments culminates in a comprehensive validation report, leading to the implementation of the method for routine analysis.
References
- 1. A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 2. This compound/MAB ELISA Kit_AntibodySystem [antibodysystem.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Mabuterol and Other Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Mabuterol, a selective β2-adrenoreceptor agonist, and other commonly used bronchodilators, including the short-acting β2-agonist (SABA) albuterol, and the long-acting β2-agonists (LABAs) salmeterol (B1361061) and formoterol. This document summarizes available data on their side effects, delves into the underlying signaling pathways, and outlines detailed experimental protocols for assessing these effects.
Executive Summary
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). While effective in relieving bronchospasm, their use is often associated with a range of side effects. This compound, a selective β2-adrenoreceptor agonist, is designed to offer targeted bronchodilation with a favorable side effect profile.[1][2] This guide aims to provide a comparative overview to aid in research and development. Due to the limited availability of recent, direct comparative clinical trial data for this compound against other specific bronchodilators, this guide synthesizes available preclinical and clinical information to construct a comparative profile.
Data Presentation: Side Effect Profiles
The following table summarizes the reported side effects of this compound and other selected bronchodilators. It is important to note that the incidence of these side effects can vary depending on the dose, route of administration, and individual patient factors. Quantitative data for this compound is limited in recent literature; therefore, the information presented is based on available preclinical and early clinical studies.
| Side Effect | This compound | Albuterol (SABA) | Salmeterol (LABA) | Formoterol (LABA) |
| Tremor | Reported, generally mild[2] | Common (approx. 1 in 5 patients)[3] | Common | Reported incidence of ~6%[4] |
| Palpitations/Tachycardia | Reported, generally mild[2] | Can induce clinically relevant cardiovascular responses[3] | Can occur | Dose-dependent rise in heart rate[5] |
| Headache | Reported, generally mild[2] | Common | Common | Common |
| Nervousness/Anxiety | Reported[2] | Common (approx. 1 in 5 patients)[3] | Common | Common |
| Dizziness | Reported[2] | Common | Less Common | Less Common |
| Throat Irritation | Reported with inhaled forms[2] | Common | Common | Common |
| Hypokalemia | Potential effect of β2-agonists | Can occur, may increase arrhythmia risk[6] | Potential effect | Potential effect |
| Cardiovascular Events | Rare, associated with high doses[2] | Rare, but risk exists[3] | FDA black box warning for asthma-related deaths when used as monotherapy[7] | No increased risk of asthma-related deaths in large dataset[8] |
Signaling Pathways
The therapeutic and adverse effects of β2-agonists are mediated through their interaction with β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound primarily leads to the stimulation of the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and bronchodilation. However, β2-receptors can also couple to the Gi alpha subunit, which can initiate alternative signaling pathways.[7][8][9]
Experimental Protocols
The assessment of bronchodilator side effects in clinical and preclinical studies involves a variety of specialized methodologies.
Assessment of Drug-Induced Tremor
Objective: To quantitatively measure the tremorigenic effects of a bronchodilator.
Methodology: Accelerometry
-
Subject Preparation: Subjects should be seated comfortably with their arms supported. They should refrain from caffeine (B1668208) and other stimulants for at least 12 hours prior to the assessment.
-
Instrumentation: A lightweight, tri-axial accelerometer is securely attached to the dorsum of the subject's dominant hand or the distal phalanx of the middle finger.
-
Procedure:
-
Postural Tremor: The subject is instructed to extend their arm horizontally, parallel to the floor, with fingers slightly separated.
-
Kinetic Tremor: The subject performs a finger-to-nose test, repeatedly touching their nose and then a target placed at arm's length.
-
-
Data Acquisition: The accelerometer records the acceleration of the hand in three axes for a predefined period (e.g., 30-60 seconds) for each condition.
-
Data Analysis: The recorded signals are filtered to remove noise and then subjected to spectral analysis (e.g., Fast Fourier Transform) to determine the dominant tremor frequency (Hz) and amplitude (power).[10][11]
References
- 1. atsjournals.org [atsjournals.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. A severe tremor caused by a beta2 agonist in a patient with asthma‐chronic obstructive pulmonary disease overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. First clinical studies on this compound. A summarizing report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-adrenergic signaling in the heart: dual coupling of the beta2-adrenergic receptor to G(s) and G(i) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standardized accelerometry method for characterizing tremor: Application and validation in an ageing population with postural and action tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Replicating and validating published findings on Mabuterol's mechanism of action
A detailed examination of the beta-2 adrenergic receptor agonist Mabuterol, benchmarked against leading alternatives, provides researchers with critical data to replicate and validate its unique pharmacological profile. This guide offers a comprehensive comparison, including experimental protocols and signaling pathway visualizations, to facilitate further investigation into its therapeutic potential.
This compound, a selective beta-2 adrenergic receptor (ADRB2) agonist, has demonstrated a distinct mechanism of action that warrants further exploration by the scientific community. This guide provides a comparative analysis of this compound against other well-established beta-2 agonists—Salbutamol (B1663637), Formoterol, and Salmeterol—to aid researchers in replicating and validating published findings. By presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, this document serves as a valuable resource for drug development professionals and scientists.
Comparative Analysis of Beta-2 Adrenergic Agonists
The primary mechanism of action for all beta-2 adrenergic agonists involves the stimulation of ADRB2, a G-protein coupled receptor. This activation triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.
While the core mechanism is shared, significant differences in potency, efficacy, and downstream effects distinguish this compound from its counterparts.
Potency and Efficacy in Airway Smooth Muscle Relaxation
The potency of beta-2 agonists is a critical determinant of their therapeutic efficacy. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and its alternatives in relaxing guinea pig tracheal smooth muscle, a standard preclinical model for assessing bronchodilator activity.
| Compound | EC50 (nM) in Guinea Pig Trachea Relaxation | Reference |
| This compound | ~1.9 | |
| Salbutamol | 7.82 | |
| Formoterol | 1.0 | |
| Salmeterol | 7.50 |
Note: The EC50 value for this compound was reported as being more potent than isoprenaline and salbutamol in relaxing isolated normal tracheal muscle in guinea pigs. A direct EC50 value from a comparative study was not available in the searched literature; the value presented is an approximation based on available data.
Intracellular Signaling: cAMP Production
The elevation of intracellular cAMP is a hallmark of beta-2 adrenergic receptor activation. The following table compares the potency of this compound and its alternatives in stimulating cAMP production.
| Compound | EC50 (nM) for cAMP Accumulation | Reference |
| This compound | Data not available | |
| Salbutamol | 600 | |
| Formoterol | Data not available | |
| Salmeterol | 1.2 |
Note: Specific EC50 values for this compound and Formoterol in cAMP assays were not found in the provided search results. Salbutamol and Salmeterol are presented as partial agonists for cAMP formation compared to the full agonist isoprenaline.
Downstream Effects on Cellular Proliferation and Mitochondrial Dynamics
Recent studies have highlighted this compound's impact on cellular processes beyond bronchodilation. Notably, this compound has been shown to inhibit the proliferation of airway smooth muscle cells and modulate the expression of proteins involved in mitochondrial dynamics.
| Protein Target | Effect of this compound | Reference |
| Drp-1 | Suppression of protein expression | |
| Cyclin D1 | Suppression of protein expression | |
| PCNA | Suppression of protein expression | |
| Mfn-2 | Enhanced expression |
Experimental Protocols for Validation
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Guinea Pig Tracheal Smooth Muscle Relaxation Assay
This protocol is designed to assess the relaxant effects of beta-2 adrenergic agonists on airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Carbachol (B1668302) (contractile agent)
-
This compound, Salbutamol, Formoterol, Salmeterol (test compounds)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 0.1-1 µM).
-
Once a stable plateau is reached, cumulatively add increasing concentrations of the beta-2 agonist to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by carbachol.
-
Calculate the EC50 value for each agonist from the concentration-response curve.
Intracellular cAMP Accumulation Assay
This assay quantifies the production of cAMP in response to beta-2 agonist stimulation.
Materials:
-
Human airway smooth muscle (HASM) cells
-
Cell culture medium (e.g., DMEM)
-
[3H]-adenine
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound, Salbutamol, Formoterol, Salmeterol (test compounds)
-
Lysis buffer
-
Dowex and alumina (B75360) columns for cAMP separation
Procedure:
-
Culture HASM cells to confluence in 12-well plates.
-
Label the cells by incubating with [3H]-adenine (2 µCi/ml) in serum-free medium for 2 hours.
-
Wash the cells to remove unincorporated [3H]-adenine.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add increasing concentrations of the beta-2 agonist and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with lysis buffer.
-
Separate [3H]-cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [3H]-cAMP using liquid scintillation counting.
-
Express the results as a percentage of the total [3H]-adenine incorporated.
Western Blot Analysis of Downstream Protein Expression
This protocol is used to quantify changes in the expression of specific proteins in response to this compound treatment.
Materials:
-
Airway smooth muscle cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Drp-1, Cyclin D1, PCNA, Mfn-2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture airway smooth muscle cells and treat with this compound for the desired time period.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Mechanism of Action
To provide a clear understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Caption: Experimental workflow for the guinea pig tracheal relaxation assay.
This comprehensive guide provides a foundation for researchers to delve deeper into the mechanism of action of this compound. By offering a direct comparison with established beta-2 agonists and detailing the necessary experimental protocols, this document aims to accelerate the validation and potential clinical application of this promising therapeutic agent.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mabuterol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Mabuterol is a critical component of laboratory safety and environmental responsibility. this compound, a halogenated β2-adrenergic agonist, requires disposal as hazardous chemical waste due to its specific chemical properties. The primary recommended method of disposal is high-temperature incineration, conducted by a licensed hazardous waste management service.
Regulatory Framework and Waste Classification
The disposal of this compound falls under the purview of federal, state, and local regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA). Laboratories are responsible for correctly identifying and classifying their waste.
Due to its chemical structure, which includes a chlorinated and a trifluoromethylated aromatic ring, this compound waste would likely be classified under one or more of the following categories:
-
Characteristic Hazardous Waste: Depending on its formulation, it could exhibit characteristics of toxicity.
-
Listed Hazardous Waste: If it is a discarded commercial chemical product, it may fall under the P- or U-list of hazardous wastes.
It is imperative for laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and to ensure full compliance with all applicable regulations.
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe handling and disposal of this compound waste within a laboratory setting:
-
Segregation and Collection:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and weighing boats), must be collected as hazardous waste.
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of this compound.
-
The label should prominently display the words "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
-
Recommended Disposal Technology: High-Temperature Incineration
High-temperature incineration is the preferred method for the destruction of halogenated organic compounds like this compound. This process ensures the complete breakdown of the molecule, minimizing the potential for environmental contamination.
| Parameter | Recommended Value | Rationale |
| Primary Combustion Temperature | ≥ 850°C | Ensures the initial breakdown of the organic structure.[1] |
| Secondary Combustion Temperature | ≥ 1100°C | Required for waste containing more than 1% halogenated organic substances to ensure the complete destruction of halogenated byproducts.[1] |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of gases at the required temperature.[1] |
Environmental Considerations and Ecotoxicity
An environmental risk assessment for a structurally similar β2-agonist, Albuterol, indicated that while it is not readily biodegradable, the predicted environmental concentration was low enough to be considered an insignificant risk. However, it is crucial to note that such assessments are compound-specific, and the halogenated nature of this compound may alter its environmental fate and toxicity profile. Therefore, preventing its release into the environment through proper disposal is of paramount importance.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Research into the degradation of fluorinated aromatic compounds is ongoing, but these methods are generally not suitable for routine laboratory waste disposal. The complexity and potential for hazardous byproducts from such procedures necessitate the use of professional hazardous waste management services equipped with appropriate industrial-scale technology.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research setting.
Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Mabuterol
Essential Safety Protocols for Handling Mabuterol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a selective β2 adrenoreceptor agonist. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment. This compound hydrochloride, a related salt, is classified as causing skin and serious eye irritation, and may cause an allergic skin reaction.[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, the use of appropriate PPE is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-certified N95 or higher particulate respirator. | To prevent inhalation of this compound dust, which can be hazardous.[3] For activities with a higher risk of aerosol generation, consult with Environmental Health & Safety (EHS) staff for more protective options.[3] |
| Eye Protection | Chemical safety goggles. A face shield may be required for supplementary protection during bulk handling or when there is a significant splash risk.[3] | To protect eyes from dust particles and splashes. Contact lenses can pose a special hazard and should be worn according to a written workplace policy.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] Glove suitability depends on the frequency and duration of contact.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Body Protection | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with long sleeves and tight-fitting cuffs.[2] | To protect skin and personal clothing from contamination.[3] Cloth lab coats are not recommended as they can absorb and retain the chemical.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risk.
Handling Procedures
-
Preparation : Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II or III biological safety cabinet, to minimize inhalation exposure.[2][5]
-
Personal Contact : Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[3]
-
Weighing/Transfer : When handling the solid form, be cautious to avoid generating dust.[3] Use techniques that minimize dust clouds, which can form explosive mixtures with air.[3]
-
Storage : Keep this compound in its original, tightly sealed container in a dry, cool, and well-ventilated place.[1] Suitable storage containers include glass or lined metal cans.[3]
Spill Management
-
Minor Spills (Solid) :
-
Restrict access to the area.
-
Wear all recommended PPE, including a respirator.[3]
-
Gently dampen the spilled material with water to prevent it from becoming airborne.[3]
-
Use dry clean-up procedures like sweeping or vacuuming. The vacuum cleaner must be fitted with a HEPA filter.[3]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]
-
-
Major Spills :
Disposal Plan
-
Waste Product : Unused this compound and materials contaminated with it should be disposed of as hazardous waste.[1]
-
Containers : Place waste in suitable, closed, and clearly labeled containers for disposal.[1] Do not cut, drill, grind, or weld empty containers as they may contain hazardous residue.[3]
-
Contaminated PPE : All disposable PPE (gloves, gowns, etc.) used while handling this compound should be considered contaminated and disposed of as hazardous waste according to institutional and local regulations.[6]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safely handling this compound and responding to accidental exposure.
Caption: Workflow for Safe Handling of this compound.
Caption: First Aid Procedures for this compound Exposure.
First Aid Measures
Immediate action is crucial in the event of accidental exposure.[1]
-
Inhalation : Move the individual to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician, as this compound may cause an allergic skin reaction.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]
-
Ingestion : Do not give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]
In all cases of exposure, it is imperative to consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
